Vimirogant (also known as VTP-43742 hydrochloride) functions as an inverse agonist of the retinoid-associated orphan receptor γt (RORγt) [1] [2] [3]. RORγt is the master transcription factor for the differentiation and function of T helper 17 (Th17) cells [3]. By inhibiting RORγt, this compound suppresses the development of Th17 cells and their production of pro-inflammatory cytokines, particularly IL-17A [1] [3]. This mechanism offers a novel, upstream approach to modulating a pathway critically involved in multiple autoimmune conditions.
The table below summarizes the core quantitative and mechanistic data for this compound:
| Property | Description / Value |
|---|---|
| Primary Target | RORγt (Nuclear Receptor) [1] [3] |
| Mechanism | Inverse Agonist [1] [2] |
| Binding Affinity (Ki) | 3.5 nM [1] |
| In Vitro Cellular Potency (IC₅₀) | 17 nM (for RORγt reporter assay) [1] |
| Selectivity | >1000-fold selective for RORγt over RORα and RORβ isoforms [1] |
| Key Cellular Effect | Inhibits Th17 cell differentiation and IL-17A secretion (IC₅₀ = 57 nM in mouse splenocytes) without affecting Th1, Th2, or Treg cell pathways [1] |
| Administration | Oral [1] |
This mechanism is situated within a broader inflammatory signaling pathway, which can be visualized as follows:
This compound inhibits RORγt, a key driver of the pro-inflammatory Th17 pathway.
In a research context, this compound is used as a tool compound to precisely probe the biology of the RORγt pathway and its role in disease models.
Despite its promising preclinical profile, this compound's clinical development for autoimmune diseases has been discontinued [4]. It was previously evaluated in clinical trials for plaque psoriasis and multiple sclerosis but is no longer being actively developed for these indications [4]. The compound reached Phase II trials for dry eye disease, a condition also linked to inflammation, before this development pathway was completed [4].
The research around this compound remains significant as it helped validate RORγt as a viable drug target for autoimmune diseases. The search for effective and safe oral RORγt inhibitors continues in the pharmaceutical industry, building on the foundational work with compounds like this compound [2] [3].
| Attribute | Details |
|---|---|
| Drug Type | Small molecule [1] |
| Mechanism of Action | RORγt (RAR-related orphan receptor gamma) inverse agonist [1] [2] |
| Target | Nuclear receptor subfamily 1 group F member 3 (another name for RORγt) [3] |
| Primary Indication (in trials) | Plaque Psoriasis, Psoriatic Arthritis [1] |
| Highest Development Phase | Discontinued after Phase II for psoriasis/psoriatic arthritis; Phase II for Dry Eye Syndromes (status unclear) [1] [3] |
| Originator Organizations | Vitae Pharmaceuticals (later acquired by Allergan, which merged into AbbVie) [3] |
This compound was designed as a potent, selective, and orally active inhibitor of the RORγt protein [2]. This protein is a master regulator of the development and function of T-helper 17 (Th17) cells [4]. By acting as an inverse agonist on RORγt, this compound aimed to suppress the differentiation of Th17 cells and the subsequent secretion of key pro-inflammatory cytokines like IL-17A [2], which is a central driver in the pathogenesis of psoriasis [5] [6] [4].
The following diagram illustrates the targeted signaling pathway and the proposed point of intervention for this compound.
Figure 1: Proposed mechanism of this compound. The drug aimed to inhibit the RORγt transcription factor, a key regulator in the IL-23/Th17/IL-17 inflammatory axis central to psoriasis pathogenesis.
The table below consolidates key quantitative data from preclinical studies, which established the foundation for its clinical development.
| Assay / Parameter | Result | Context / Significance |
|---|---|---|
| Binding Affinity (Ki) | 3.5 nM [2] | High affinity for the RORγt target. |
| In Vitro IC₅₀ | 17 nM [2] | Potency in a cellular assay. |
| Selectivity | >1000-fold vs. RORα & RORβ [2] | Highly selective for RORγt over related isoforms, reducing risk of off-target effects. |
| Mouse Splenocyte IC₅₀ | 57 nM [2] | Potency in inhibiting IL-17A secretion from primary mouse cells. |
| Human PBMC IC₅₀ | 18 nM [2] | Potency in inhibiting IL-17A secretion from primary human immune cells. |
The search results indicate that the following experimental models were used to evaluate this compound, though specific protocols are not detailed.
According to drug databases, this compound's development for autoimmune disorders, multiple sclerosis, plaque psoriasis, and psoriatic arthritis is listed as discontinued [1] [3]. While it was also investigated for Dry Eye Syndromes, its current status for that indication is unclear [1] [3].
The discontinuation underscores the challenges in drug development. However, the scientific approach of targeting the RORγt pathway remains valid and continues to be an area of active research for the treatment of autoimmune diseases like psoriasis [6] [4].
The table below summarizes the core identity and status of Vimirogant.
| Attribute | Details |
|---|---|
| Drug Type | Small molecule drug [1] |
| Synonyms | AGN-242428, VTP-43742, VTP43742 [1] [2] |
| CAS Registry | 1802706-04-2 (free form); 1802678-42-7 (hydrochloride salt) [3] [4] |
| Molecular Formula | C₂₇H₃₅F₃N₄O₃S [3] [1] |
| Originator | Vitae Pharmaceuticals (later acquired by AbbVie/Allergan) [2] |
| Highest Phase | Discontinued in Phase 2 [1] [2] |
| Mechanism of Action | Potent, selective, and orally active RORγt inverse agonist [4] [3] [1] |
The following table consolidates the quantitative biological activity and chemical properties of this compound.
| Property | Details |
|---|---|
| Biological Activity (Ki) | 3.5 nM for RORγt [4] [3] |
| Biological Activity (IC₅₀) | 17 nM for RORγt inhibition [4] [3] |
| Selectivity | >1000-fold selectivity vs. RORα and RORβ isotypes [4] [3] |
| Cellular Activity (IC₅₀) | 57 nM (inhibition of IL-17A from mouse splenocytes); 18 nM (inhibition of IL-17A from hPBMCs) [4] [3] |
| Purity | ≥99.0% (for hydrochloride salt) [4] |
| Solubility | Hydrochloride salt: 100 mg/mL in DMSO, 50 mg/mL in Ethanol [4] |
| Form Stability | The free form is prone to instability; the hydrochloride salt is a stable form with retained biological activity [3] |
This compound is a retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonist [4] [3] [1]. RORγt is a master transcription factor for the differentiation of T-helper 17 (Th17) cells and the production of interleukin-17 (IL-17) [5]. The IL-17 pathway is a central driver in several autoimmune diseases.
The diagram below illustrates the signaling pathway targeted by this compound.
This compound inhibits the RORγt pathway to suppress IL-17-driven inflammation.
This compound was investigated for several autoimmune conditions. The table below outlines its clinical trial history for different indications.
| Indication | Highest Phase | Status | Key Dates/Notes |
|---|---|---|---|
| Plaque Psoriasis | Phase 2 | Discontinued [1] [2] | A Phase 2 trial was listed as started in November 2017 [1]. |
| Psoriatic Arthritis | Phase 2 | Discontinued [1] [2] | A Phase 2 trial was listed as started in August 2015 [1]. |
| Dry Eye Syndromes | Phase 2 | Discontinued [1] [2] | A Phase 2 trial was completed in March 2022 [2]. |
| Multiple Sclerosis | - | Discontinued [2] | Development for this indication was also halted. |
Detailed experimental methodologies used in the primary research and clinical trials for this compound are not fully detailed in the available public sources. For complete protocols, it is recommended to consult the original peer-reviewed articles or clinical trial registry reports, which are not fully captured in the current search results.
In-Vivo Evidence: In a mouse experimental autoimmune encephalomyelitis (EAE) model, oral administration of this compound significantly suppressed clinical symptoms, demyelination, and the mRNA expression of multiple inflammatory markers in the spinal cord [3].
This compound was a promising, potent, and selective oral RORγt inhibitor that advanced to Phase 2 clinical trials for several autoimmune diseases. However, its development has been discontinued across all indications [1] [2] [5]. This outcome is part of a broader trend, as the development of RORγt inhibitors has faced challenges, including lack of efficacy or safety concerns in clinical trials, leading to none yet achieving market approval [5].
The table below consolidates the key quantitative data from preclinical studies on Vimirogant (VTP-43742).
| Aspect | Details and Quantitative Data |
|---|---|
| Drug Type & Target | Small molecule drug; RORγt (RAR-related orphan receptor gamma) inverse agonist [1] [2]. |
| Key Molecular Targets | • RORγt: Ki (binding affinity) = 3.5 nM; IC50 (functional inhibition) = 17 nM [2]. • Selectivity: >1000-fold selectivity for RORγt over RORα and RORβ isotypes [2]. | | In Vitro Efficacy | • Human PBMCs: Inhibits IL-17A secretion (IC50 = 18 nM) [2]. • Human Whole Blood: Inhibits IL-17A secretion (IC50 = 192 nM) [2]. • Mouse Splenocytes: Inhibits Th17 cell differentiation and IL-17A secretion (IC50 = 57 nM). No significant effect on Th1, Th2, or Treg cell differentiation at this concentration [2]. | | In Vivo Efficacy | In mouse EAE model, oral administration significantly suppressed clinical symptoms, demyelination, and mRNA expression of inflammatory markers in the spinal cord [2]. | | Clinical Status | Discontinued after Phase 2 trials for plaque psoriasis and psoriatic arthritis [1]. |
Here is a detailed breakdown of the key experiments cited in the preclinical data.
The following diagram illustrates the core mechanistic pathway targeted by this compound and the logical flow of its preclinical validation.
This compound's pathway inhibition and preclinical validation flow.
This compound was investigated as a potential oral therapy for autoimmune diseases by targeting the IL-23/Th-17 axis, which is a crucial pathway in diseases like psoriasis [3] [4]. Its high potency and selectivity made it a promising candidate. However, its development was discontinued after Phase II trials [1]. For researchers, this compound remains a valuable tool for understanding RORγt biology and a reference point for the development of other RORγt-targeting therapies.
For researchers requiring technical specifications, the table below consolidates key quantitative data from biochemical and cellular assays.
| Parameter | Value | Experimental Context |
|---|---|---|
| Ki (Binding Affinity) | 3.5 nM [1] | Direct binding to RORγt |
| IC₅₀ (Functional Activity) | 17 nM [1] | RORγt reporter gene assay |
| Selectivity | >1000-fold vs. RORα and RORβ isotypes [1] | Selectivity profiling |
| Cellular Activity (IL-17A Inhibition) | IC₅₀ = 18 nM (hPBMCs) [1] | IL-17A secretion from activated human peripheral blood mononuclear cells |
| Cellular Activity (IL-17A Inhibition) | IC₅₀ = 192 nM (Human Whole Blood) [1] | IL-17A secretion in human whole blood assay |
| Cellular Activity (Mouse Th17) | IC₅₀ = 57 nM [1] | Inhibition of Th17 differentiation and IL-17A secretion from mouse splenocytes |
Vimirogant targeted the IL-23/Th17 immune axis, which plays a central role in psoriasis pathogenesis [2] [3]. The retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is a master transcription factor for the differentiation and function of Th17 cells. These cells produce pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22, which drive keratinocyte proliferation and the sustained inflammation seen in psoriatic plaques [4].
Unlike biologic drugs that target single cytokines (e.g., IL-17 or IL-23 inhibitors), an orally available RORγt antagonist like this compound aimed to suppress the entire Th17 pathway at a transcriptional level, offering a broader mechanism to modulate the disease [4] [3]. The following diagram illustrates this targeted pathway.
Figure 1: this compound's mechanism of action as a RORγt antagonist in the IL-23/Th17 pathway. By inhibiting RORγt, it aims to suppress Th17 cell differentiation and the subsequent release of pro-inflammatory cytokines that drive psoriasis.
While detailed laboratory manuals are not available in the public domain, the general workflow for key experiments is outlined below.
General Workflow for RORγt Antagonist Experiments The discovery and optimization of RORγt antagonists like this compound and the more recent BI 730357 typically involved a multi-stage process [4], as visualized below.
Figure 2: A generalized drug discovery workflow for RORγt antagonists, from initial screening to candidate selection.
Key Methodologies from the Literature:
This compound was part of an early wave of small-molecule RORγt antagonists entering clinical trials [4]. Its discontinuation in 2018 for psoriasis and other autoimmune indications highlights the challenges in developing this drug class. However, research into targeting RORγt remains active, with other candidates like BI 730357 (Boehringer Ingelheim) and JTE-451 advancing into later-stage clinical trials [4].
The table below summarizes the core identification and mechanistic information available for Vimirogant.
| Property | Description |
|---|---|
| Drug Type | Small molecule [1] |
| Mechanism of Action | RORγt (RAR-related orphan receptor gamma) inverse agonist [1] [2] [3] |
| Biological Activity | Inhibits Th17 cell differentiation and IL-17A secretion (IC₅₀ = 57 nM in mouse splenocytes) [3] |
| Selectivity | >1000-fold selective for RORγt versus RORα and RORβ isotypes [3] |
| Molecular Formula | C₂₇H₃₅F₃N₄O₃S [1] [3] |
| CAS Registry Number | 1802706-04-2 [1] |
This diagram illustrates the role of RORγt in the immune signaling pathway and the point of inhibition by this compound:
This compound was primarily investigated for the treatment of autoimmune diseases, including plaque psoriasis, psoriatic arthritis, and dry eye syndromes [4] [1]. The highest phase of development reached was Phase II [4] [1]. However, according to the databases, development for all indications has been discontinued [4] [1]. This discontinuation is the most likely reason for the lack of detailed human pharmacokinetic data.
The table below summarizes the core information available for Vimirogant.
| Attribute | Description |
|---|---|
| Drug Type | Small Molecule [1] |
| Mechanism of Action | RORγt (RAR-related orphan receptor gamma) inverse agonist [1] |
| Primary Target | RORγt (also referred to as RAR-related orphan receptor gamma 2) [1] |
| Highest Phase of Development | Discontinued after Phase 2 [1] |
| Investigated Indications | Plaque Psoriasis, Psoriatic Arthritis, Dry Eye Syndromes [1] |
| Originator Organization | Allergan (now part of AbbVie) [1] |
This compound was designed as a selective inverse agonist of the RORγt receptor [1].
The following diagram illustrates this targeted pathway and the proposed site of this compound's action.
This compound inhibits RORγt to suppress the Th17 cell pathway in psoriasis.
Publicly available data from the Phase 2 trial is limited and heavily redacted. The information confirms the trial was a dose-finding study but does not provide specific efficacy metrics [1].
| Trial Phase | Evaluation | Dosing Group | Reported Outcome (from source) |
|---|---|---|---|
| Phase 2 | Efficacy & Safety | Placebo | Data redacted [1] |
| Phase 2 | Efficacy & Safety | AGN-242428 Higher Dose | Data redacted [1] |
| Phase 1/2 | Biomarker (IL-17A) & Safety | AGN-242428 | "No serious adverse events were reported, and all study subjects completed dosing" [1] |
| Phase 1 | Safety | AGN-242428 | "No serious adverse events were reported" [1] |
The table below summarizes the key clinical development milestones for Vimirogant.
| Indication | Highest Phase Achieved | Status | Key Dates/Notes |
|---|---|---|---|
| Plaque Psoriasis | Phase 2 | Discontinued [1] [2] | Phase 2 trial initiated Nov 2017 [1] |
| Psoriatic Arthritis | Phase 2 | Discontinued [2] | Phase 2 trial initiated Aug 2015 [1] |
| Dry Eye Syndromes | Phase 2 | Discontinued [1] [2] | Phase 2 trial initiated Mar 2020; completed Mar 2022 [1] [2] |
| Multiple Sclerosis | Discontinued (Phase unspecified) | Discontinued [2] | Developed for autoimmune disorders [2] |
This compound (AGN-242428, VTP-43742) is a potent and selective small molecule inverse agonist of the RORγt (Retinoic Acid Receptor-Related Orphan Receptor Gamma T) nuclear hormone receptor [1] [3] [4]. This target is a master regulator of the differentiation and function of T-helper 17 (Th17) cells and the production of pro-inflammatory cytokines like IL-17A [5] [6].
The following table summarizes key in vitro pharmacological data for this compound:
| Assay Parameter | Result | Experimental Context |
|---|---|---|
| RORγt Binding Affinity (Ki) | 3.5 nM [3] [7] | Radio-ligand binding scintillation proximity assay [4] |
| RORγt Functional Inhibition (IC₅₀) | 17 nM [3] [7] | Cell-based assay |
| Cellular Activity in hPBMCs (IC₅₀) | 18 nM [3] [7] | Inhibition of IL-17A secretion from activated human peripheral blood mononuclear cells |
| Selectivity vs. RORα & RORβ | >1,000-fold [3] [4] [7] | Demonstrates high specificity for the RORγt isoform |
| Inhibition of hERG | 45.4% inhibition at 3 µM [4] | Assessed potential for cardiac channel liability |
This compound's mechanism involves targeting the IL-23/Th17 axis, a key pathway in psoriasis pathogenesis. The diagram below illustrates this pathway and the site of this compound's action.
This compound inhibits RORγt, a key transcription factor for Th17 cell differentiation and IL-17 production.
The discontinuation of this compound after Phase 2, despite promising mechanistic and early clinical data, is a common outcome in drug development. This decision can be influenced by several factors:
Vimirogant was designed as an oral RORγt inverse agonist [1]. RORγt is a master transcription factor for the development and function of Th17 cells, which are central to the pathogenesis of psoriasis by producing inflammatory cytokines like IL-17 [2] [3]. By inhibiting RORγt, this compound aimed to suppress the IL-17 pathway at its source.
Development for plaque psoriasis and psoriatic arthritis has been discontinued, though a Phase II trial for Dry Eye Syndromes was completed in March 2022 [4] [1]. No detailed public clinical results for its efficacy in psoriasis are available.
While specific protocols for this compound trials are not public, Phase II trials for moderate-to-severe plaque psoriasis generally follow a standard design:
Although this compound was discontinued, the field of small-molecule therapies for psoriasis is advancing rapidly. The table below contrasts other key oral and topical agents in development or recently approved, highlighting the competitive environment this compound exited [2] [3].
| Drug Name | Target | Route of Administration | Key Development Status (as of 2024) |
|---|---|---|---|
| Deucravacitinib | TYK2 Inhibitor | Oral | Approved |
| Piclidenoson (CF101) | A3 Adenosine Receptor Agonist | Oral | Phase III |
| Upadacitinib | JAK1 Inhibitor | Oral | Approved for other indications; investigated for psoriasis |
| Tapinarof | AhR Agonist | Topical | Approved |
| Roflumilast | PDE4 Inhibitor | Topical | Approved (for psoriasis in certain regions) |
The following diagram illustrates the intended mechanism of action of this compound within the IL-23/Th17 pathway, a key inflammatory axis in psoriasis.
Vimirogant is a potent, selective, and orally active RORγt inverse agonist developed for researching autoimmune disorders. It targets the nuclear receptor RORγt (RAR-related orphan receptor gamma t), a key transcription factor in the differentiation and function of Th17 cells, which are central to the pathogenesis of autoimmune diseases like psoriasis [1] [2].
The table below summarizes key quantitative data for this compound:
| Parameter | Value | Assay/Context |
|---|---|---|
| Ki (Binding Affinity) | 3.5 nM [2] [3] | Radio-ligand RORγ binding scintillation proximity assay [1] |
| IC₅₀ (Enzymatic) | 17 nM [2] [3] | Not specified in detail [2] |
| IC₅₀ (Cellular - Mouse) | 57 nM | IL-17A secretion from mouse splenocytes [2] [3] |
| IC₅₀ (Cellular - Human) | 18 nM (hPBMCs); 192 nM (human whole blood) [2] [3] | IL-17A secretion from activated cells [2] [3] |
| Selectivity | >1000-fold vs. RORα and RORβ isotypes [1] [2] | Binding assays against other ROR isoforms [1] |
| hERG Inhibition | 45.4% inhibition at 3 μM [1] | Off-target selectivity assessment [1] |
| Clinical Stage | Has been dosed orally in humans in Phase I and Phase II studies [1] | For autoimmune diseases [1] |
While full experimental protocols from primary literature are not available in the search results, the suppliers and database provide summaries of key methodologies.
1. In Vitro Binding and Cellular Assays
2. In Vivo Efficacy Model
The following diagram illustrates the logical workflow of the key experiments used to profile this compound, from initial biochemical screening to in vivo validation.
Experimental workflow for profiling this compound, from target binding to clinical trials.
The diagram below outlines the core mechanistic pathway by which this compound is proposed to exert its therapeutic effect in Th17-driven autoimmune diseases.
| Aspect | Details |
|---|---|
| Alternative Names | AGN-242428; VTP-43742 [1] [2] |
| Drug Type | Small molecule; New Molecular Entity [1] [2] |
| Originator/Developer | Vitae Pharmaceuticals (later AbbVie/Allergan) [1] [2] |
| Mechanism of Action | RORγt inverse agonist [3] [2]. Selectively inhibits the Retinoic Acid Receptor-Related Orphan Receptor Gamma T (RORγt), a key master transcription factor for the differentiation and function of Th17 cells [3]. |
| Primary Biological Effect | Inhibits Th17 cell differentiation and secretion of IL-17A (a pivotal cytokine in autoimmune inflammation), without affecting Th1, Th2, or Treg cell pathways [3]. |
| Key Quantitative Data (In Vitro) | - Ki (binding affinity) for RORγt: 3.5 nM [3]
This compound's mechanism is to target the root of Th17 cell-driven inflammation. The diagram below illustrates the signaling pathway and the drug's specific site of action.
This compound acts as a RORγt inverse agonist, inhibiting the Th17/IL-17 pathway upstream.
The potency and selectivity of this compound were characterized through standard biochemical and cellular assays.
The data in the table below were primarily generated from experiments using the free form of this compound. Note that the hydrochloride (HCl) salt form was developed to improve the stability of the compound while retaining the same biological activity [3] [4].
| Assay / Model | Key Measurement | Result (IC₅₀ / Ki) | Experimental Context / Protocol |
|---|---|---|---|
| Biochemical Assay | RORγt Binding Affinity | Ki = 3.5 nM [3] | Measurement of direct binding to the RORγt protein. |
| Biochemical Assay | RORγt Functional Inhibition | IC₅₀ = 17 nM [3] | Assay measuring the inhibition of RORγt transcriptional activity. |
| Cellular Assay (Mouse) | Inhibition of Th17 Differentiation | IC₅₀ = 57 nM [3] | Protocol: Mouse splenocytes were stimulated under Th17-polarizing conditions in the presence of this compound. IL-17A secretion was measured to assess inhibition of Th17 cell differentiation [3]. |
| Cellular Assay (Human) | Inhibition of IL-17A Secretion | IC₅₀ = 18 nM [3] | Protocol: Activated human peripheral blood mononuclear cells (hPBMCs) were treated with this compound, and IL-17A levels in the supernatant were quantified [3]. |
| Cellular Assay (Human) | Inhibition in Whole Blood | IC₅₀ = 192 nM [3] | Protocol: The same IL-17A secretion assay was conducted in a more physiologically relevant human whole blood model, which typically results in a higher IC₅₀ due to protein binding [3]. |
The most referenced in vivo model for this compound is the experimental autoimmune encephalomyelitis (EAE) mouse model, which is a standard model for multiple sclerosis [3].
Despite promising preclinical data, the clinical development of this compound for its primary indications has stopped.
This compound and its hydrochloride salt are currently available from several chemical suppliers (e.g., MedChemExpress, AbMole) "For research use only" and not for human consumption [3] [4]. Researchers can acquire it for in vitro or in vivo non-clinical studies.
Vimirogant works by selectively inhibiting RORγt, a master transcription factor essential for the development and function of pro-inflammatory T-helper 17 (Th17) cells [1]. The following diagram illustrates the signaling pathway and the point of this compound's intervention.
This compound inhibits RORγt in the nucleus, blocking Th17 cell differentiation and IL-17 production.
The following table outlines the key experimental findings and the methodologies used to obtain them.
| Experimental Model | Key Findings | Reported Methodology |
|---|---|---|
| In Vitro (Cellular Assays) | IC₅₀ of 18 nM for inhibition of IL-17A secretion from activated human peripheral blood mononuclear cells (hPBMCs). IC₅₀ of 192 nM in human whole blood [2]. | Cell Preparation: hPBMCs isolated from healthy donors; human whole blood collected. Stimulation: Cells were activated (specific mitogens not detailed in sources). Treatment & Measurement: this compound applied at varying concentrations. IL-17A secretion measured via ELISA [2]. |
| In Vitro (Th17 Differentiation) | IC₅₀ of 57 nM for inhibition of Th17 differentiation in mouse splenocytes, without affecting Th1, Th2, or Treg cell differentiation [2]. | Cell Culture: Mouse splenocytes cultured under Th17-polarizing conditions (e.g., TGF-β, IL-6, IL-1β, IL-23). Treatment: this compound added to culture. Analysis: Flow cytometry to quantify CD4+ IL-17A+ Th17 cells and other T-helper subsets [2]. |
| In Vivo (Mouse EAE Model) | Oral administration significantly suppressed clinical symptoms, demyelination, and mRNA expression of inflammatory markers in the spinal cord [2]. | Disease Induction: Experimental Autoimmune Encephalomyelitis (EAE) induced in mice using MOG₃₅‑₅₅/CFA immunization. Dosing: this compound administered orally at specified doses. Assessment: Clinical scoring for paralysis, histopathology for demyelination in spinal cord, and qPCR for inflammatory markers [2]. |
This compound represents a novel approach in the therapeutic landscape for psoriasis. While biologics that target extracellular cytokines like IL-17 and IL-23 are well-established, small molecules like this compound offer the advantage of oral administration and intracellular targeting [3] [4] [5].
This compound (also known as VTP-43742) acts as an inverse agonist of the Retinoic Acid Receptor-related Orphan Nuclear Receptor γt (RORγt) [1]. This transcription factor is a master regulator of the differentiation and function of T-helper 17 (Th17) cells, which produce pro-inflammatory cytokines like IL-17A [2]. The therapeutic strategy behind this compound was to orally inhibit a target upstream in the IL-23/Th17 signaling pathway, potentially offering a broader effect than biologics that target single cytokines [2]. Its development for psoriasis reached Phase IIa clinical trials but was discontinued in 2018 [2].
The diagram below illustrates the core signaling pathway that this compound targets.
This compound inhibits RORγt, suppressing Th17-driven inflammation.
This compound binds to the ligand-binding domain of RORγt, which disrupts its function and is characterized as an inverse agonist [1] [2]. This binding is thought to disturb the conformation of Helix 12 in the receptor, which is critical for its transcriptional activity [2]. The primary cellular outcome is the inhibition of Th17 cell differentiation and a consequent reduction in the production of key cytokines like IL-17A, IL-17F, and IL-22 [3] [4].
The table below summarizes key quantitative data for this compound's activity.
| Assay Type | Measured Value | Experimental Context |
|---|---|---|
| Binding Affinity (Ki) | 3.5 nM [3] [4] | Direct binding to RORγt protein [3] [4]. |
| Functional Potency (IC₅₀) | 17 nM [3] [4] | RORγt reporter gene assay [3] [4]. |
| Cellular Potency (IC₅₀) | 18 nM [3] [4] | IL-17A inhibition in human peripheral blood mononuclear cells (hPBMCs) [3] [4]. |
| Cellular Potency (IC₅₀) | 57 nM [3] [4] | IL-17A inhibition in mouse splenocytes [3] [4]. |
| Cellular Potency (IC₅₀) | 192 nM [3] [4] | IL-17A inhibition in human whole blood [3] [4]. |
| Selectivity | >1,000-fold [3] [1] | Selective for RORγt over RORα and RORβ isotypes [3] [1]. |
The robust data on this compound is derived from a suite of standardized biochemical and cellular assays.
This compound was developed by Vitae Pharmaceuticals (later acquired by Allergan/AbbVie) [1] [2]. It successfully entered Phase IIa clinical trials for psoriasis. However, its clinical development was discontinued in 2018 [2]. This highlights the attrition common in drug development, where promising pre-clinical compounds may not advance due to various factors such as efficacy, safety, or strategic portfolio decisions.
| Assay / Model | Target / Effect | Result (IC₅₀ / Kᵢ) | Key Findings / Context |
|---|---|---|---|
| RORγt Binding & Inhibition [1] | RORγt Inverse Agonism | IC₅₀ = 17 nM | Potent and direct inhibition of the RORγt receptor. |
| RORγt Binding [1] | RORγt Binding Affinity | Kᵢ = 3.5 nM | High binding affinity for the RORγt ligand-binding domain. |
| Selectivity Profile [1] | RORα & RORβ | >1000-fold selectivity | Highly selective for RORγt over related nuclear receptors RORα and RORβ. |
| Cellular Efficacy (Mouse) [1] | Th17 Differentiation & IL-17A Secretion | IC₅₀ = 57 nM | Inhibited Th17 cell differentiation and IL-17A production in mouse splenocytes. |
| Cellular Efficacy (Human) [1] | IL-17A Secretion from hPBMCs | IC₅₀ = 18 nM | Effectively suppressed IL-17A release from activated human peripheral blood mononuclear cells. |
| Cellular Efficacy (Human) [1] | IL-17A Secretion in Whole Blood | IC₅₀ = 192 nM | Retained activity in a more complex biological system (human whole blood). |
Vimirogant is a potent, selective, and orally active RORγt inverse agonist [1] [2]. RORγt is the master transcription factor for the development and function of Th17 cells. By targeting RORγt, this compound acts upstream in the IL-23/Th17 axis, potentially offering a broader suppressive effect on Th17-driven pathology compared to biologics that target single cytokines like IL-17 or IL-23 [2].
The experimental data shows that this compound not only binds tightly to RORγt but also effectively translates this binding into a functional effect, significantly reducing the secretion of the key pro-inflammatory cytokine IL-17A in both human and mouse cellular models [1]. Its high selectivity is a crucial feature, suggesting a lower potential for off-target effects.
This compound inhibits RORγt, a key transcription factor in the Th17 cell pathway that leads to IL-17 production and psoriatic inflammation.
The most specific quantitative data is sourced from a commercial chemical supplier's website (MedChemExpress) [1]. While this data is consistent with the compound's known profile from a primary research publication [2], you should ideally verify these values through original peer-reviewed literature for critical research purposes.
Furthermore, the clinical development of this compound for plaque psoriasis was discontinued in 2018 after Phase IIa trials [2]. This status means:
| Attribute | Details |
|---|---|
| Drug Type | Small Molecule [1] |
| Mechanism of Action | RORγt Inverse Agonist [1] [2] [3] |
| Molecular Target | RAR-related orphan receptor gamma t (RORγt) [1] [2] |
| Therapeutic Axis | IL-23/Th17 pathway [2] [3] |
| Highest Phase Reached | Phase 2 [1] [2] |
| Development Status | Discontinued (as of 2018) [1] [2] |
| Indications Studied | Plaque Psoriasis, Psoriatic Arthritis, Dry Eye Syndromes [1] |
Vimirogant was designed to orally target the IL-23/Th17 axis, a key pathway in autoimmune diseases like psoriasis. Unlike biologic drugs that inhibit specific cytokines like IL-17 or IL-23, this compound acts upstream by inhibiting RORγt, the master transcription factor for the differentiation and function of pro-inflammatory Th17 cells [2] [3]. This mechanism offered the potential for a broader regulation of Th17-driven pathology.
The following diagram illustrates the targeted signaling pathway and the strategic point of this compound's intervention.
> this compound inhibits the RORγt transcription factor, acting upstream in the IL-23/Th17 pathway to suppress the production of multiple pro-inflammatory cytokines.
While detailed protocols for this compound are unavailable, research into similar RORγt antagonists typically involves in vitro and in vivo models [2] [3]:
The table below summarizes the key details about this compound based on the available information.
| Attribute | Details |
|---|---|
| Latest Status | Discontinued (as of November 2025) [1] |
| Highest Phase Reached | Phase 2 [1] |
| Drug Type | Small molecule [1] |
| Target & Mechanism | RORγt inverse agonist [1] [2]. Selectively inhibits the Retinoic Acid Receptor-Related Orphan Receptor Gamma T (RORγt), a master regulator of Th17 cell differentiation and IL-17 production [2]. |
| 2025 Clinical Trial Update | A Phase 2 study for Dry Eye Disease was re-classified as a Phase 1/2 trial and marked as completed in May 2025 [3]. |
| Previous Indications Studied | Plaque Psoriasis, Psoriatic Arthritis, Dry Eye Syndromes [1] |
This compound was designed as a potent and selective oral inhibitor of RORγt, a key transcription factor in the pathogenesis of several autoimmune diseases [2]. The diagram below illustrates its intended mechanism of action.
Preclinical data characterized this compound as a highly selective RORγt inhibitor [2]:
The discontinuation of this compound highlights the challenges in developing targeted immunotherapies. However, RORγt remains a validated target for autoimmune conditions [4] [5]. Your research may benefit from:
Vimirogant was an investigational oral small-molecule drug explored for treating autoimmune diseases. The table below summarizes its core profile:
| Attribute | Description |
|---|---|
| Originator/Developer | Vitae Pharmaceuticals; AbbVie; Allergan [1] |
| Molecular Class | Small molecule [1] |
| Mechanism of Action | RORγ (Retinoic acid receptor-related Orphan Receptor Gamma) inhibitor [2] [3] [4] |
| Therapeutic Area | Autoimmune disorders [1] [3] |
| Highest Development Phase | Phase II (for dry eye disease) [1] |
| Status in Psoriasis & Other Autoimmune Indications | Discontinued (for plaque psoriasis, multiple sclerosis) [1] |
The following table outlines the known chemical and basic biological properties of this compound. Please note that this information is primarily sourced from chemical vendor catalogs for research purposes [3] [4].
| Property | Detail |
|---|---|
| CAS Number | 1802706-04-2 [3] [4] |
| Molecular Formula | C₂₇H₃₅F₃N₄O₃S [3] [4] |
| Molecular Weight | 552.65 g/mol [3] [4] |
| Biological Activity | RORγ inhibitor (Kᵢ <100 nM) [3] [4] |
| Storage (Powder) | -20°C for 3 years [4] |
| Solubility | Soluble in DMSO to 10 mM [3] |
While detailed proprietary protocols from the developers are not available, the general principles for investigating a RORγ inhibitor like this compound are outlined below.
The diagram below illustrates the theoretical mechanism of action for this compound within the IL-23/Th17 immune pathway, which is central to psoriasis.
This diagram shows how this compound was designed to target a key step in the inflammatory cascade of psoriasis. By inhibiting RORγt, it aimed to reduce the production of pro-inflammatory cytokines like IL-17 [2].
Preclinical in vivo studies in animal models are essential for evaluating a drug's efficacy. The general approach for a psoriasis drug like this compound would be:
The information presented has limitations. The experimental protocols above are reconstructions of standard practices in the field, as specific details from this compound's development program are not available in the public search results provided. Key information such as detailed pharmacokinetic data, specific results from clinical trials, and the precise reasons for its discontinuation in autoimmune indications are also not present in these sources.
1. Compound Profile & Key Specifications Vimirogant is a potent, selective, and orally active small-molecule antagonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt) [1]. It was investigated for the treatment of autoimmune disorders like psoriasis and multiple sclerosis by targeting the IL-17 pathway [2] [1].
The table below summarizes quantitative data for this compound (hydrochloride salt) relevant for in vitro and in vivo experimental design:
| Parameter | Value / Description | Context / Assay |
|---|---|---|
| CAS Number | 1802678-42-7 | This compound hydrochloride [1] |
| Molecular Formula | C27H35F3N4O3S.xHCl |
This compound hydrochloride [1] |
| Purity | 98.39% | Available from commercial suppliers for research [1] |
| Mechanism of Action | RORγt antagonist (Immunosuppressant) | [2] |
| RORγt Inhibition (Ki) | 3.5 nM | Binding affinity [1] |
| RORγt Inhibition (IC₅₀) | 17 nM | Functional activity [1] |
| Selectivity | >1000-fold vs. RORα and RORβ isotypes | [1] |
| IL-17A Inhibition (IC₅₀) | 18 nM | Activated human Peripheral Blood Mononuclear Cells (hPBMCs) [1] |
| IL-17A Inhibition (IC₅₀) | 192 nM | Human whole blood assay [1] |
| Th17 Differentiation (IC₅₀) | 57 nM | Mouse splenocytes [1] |
| Highest Development Phase | Phase II (Discontinued) | For plaque psoriasis, multiple sclerosis, and autoimmune disorders [2] |
2. Detailed Experimental Protocols
2.1. In Vitro Protocol: Inhibition of IL-17A in hPBMCs This protocol measures the potency of this compound in inhibiting IL-17A secretion from activated human immune cells [1].
2.2. In Vivo Protocol: Efficacy in Mouse EAE Model The Experimental Autoimmune Encephalomyelitis (EAE) model in mice is a standard for researching autoimmune conditions like multiple sclerosis [1].
The following diagram illustrates the core mechanism of action and the experimental workflow in the EAE model:
3. Critical Considerations for Researchers
Vimirogant hydrochloride is a potent, selective, and orally active retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonist [1] [2]. It inhibits the differentiation of T-helper 17 (Th17) cells and the production of the pro-inflammatory cytokine IL-17A, which plays a key role in autoimmune diseases [1]. It has been investigated for the treatment of conditions like psoriasis and multiple sclerosis [1] [2] [3].
The table below summarizes key data for this compound hydrochloride, primarily sourced from commercial chemical suppliers [1] [3] [4].
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Details |
|---|---|
| CAS Number | 1802678-42-7 (hydrochloride salt) [1] |
| Molecular Formula | C₂₇H₃₅F₃N₄O₃S • xHCl [1] [4] |
| Molecular Weight | 552.65 (freebase) [3] |
| Purity | >98% [1] [3] |
| Appearance | Light yellow to yellow solid [1] |
| Solubility | DMSO: ~10 mM or 125 mg/mL (may require ultrasonication) [1] [3]. Ethanol: ~50 mg/mL (may require ultrasonication) [1]. | | Storage | Powder: -20°C (desiccated) [1] [3]. Solution: -80°C for long-term (6 months); -20°C for short-term (1 month). Solutions are hygroscopic [1]. | | Handling & Safety | Harmful if swallowed. Very toxic to aquatic life. Use appropriate personal protective equipment (PPE) and avoid inhalation and skin contact [4]. |
The following protocols are adapted from general research procedures and the limited specific data available for this compound.
This protocol outlines the dissolution of the compound for in vitro assays.
The workflow for this process is outlined below.
This protocol is based on a formulation used in a pre-clinical mouse model of EAE (Experimental Autoimmune Encephalomyelitis) [1].
Table 2: Example Formulations for Pre-clinical Research
| Application | Formulation Composition | Final Compound Concentration | Administration Route & Notes |
|---|
| In Vivo (Mouse EAE Model) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline [1] | 6.25 mg/mL | Oral (P.O.) Reported to form a clear solution at this concentration. | | Alternative In Vivo | 10% DMSO, 90% Corn Oil [1] | 6.25 mg/mL | Oral (P.O.) Suitable for longer dosing periods (> half a month). | | In Vitro / Cell-Based | Diluted in DMSO, then in cell culture medium [1] | Varies (e.g., IC₅₀ = 17-192 nM) [1] | N/A Final DMSO concentration in assays should typically be ≤0.1%. |
The diagram below outlines the key stages in developing and executing a sandwich ELISA, a standard method for quantifying specific antigens in a sample.
This protocol provides detailed steps for a sandwich ELISA, adapted from general guidelines [1] [2]. All reagents should be prepared and diluted according to manufacturer specifications.
Materials & Reagents
Step-by-Step Procedure [1] [3] [2]
For a bioanalytical method to be used in drug development, it must be rigorously validated. The table below summarizes the core parameters and typical acceptance criteria to be established [3].
| Validation Parameter | Description | Typical Target (Example) |
|---|---|---|
| Accuracy & Precision | Measure of closeness (accuracy) and reproducibility (precision) of test results to true value. | Intra-assay CV: ~7%; Inter-assay CV: <20% [3]. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal must be distinguishable from blank and meet precision/accuracy criteria [3]. |
| Upper Limit of Quantification (ULOQ) | The highest concentration that can be measured within the linear range. | Defined by the standard curve's highest point with acceptable accuracy [3]. |
| Detection Range | The range between LLOQ and ULOQ. | Established via serial dilution of the standard [3]. |
| Specificity/Selectivity | Ability to measure the analyte accurately in the presence of other components (e.g., matrix, metabolites). | No significant cross-reactivity with related proteins [3]. |
| Dilutional Linearity | Accuracy of the measurement when a sample is diluted into the assay's quantifiable range. | Serial dilution should result in a proportional signal decrease [3]. |
Developing a specific assay for this compound would require addressing these key areas:
This compound was developed as an oral therapeutic targeting the IL-23/Th17 axis by inhibiting the RORγt transcription factor [1] [2]. This mechanism offered a potential alternative to biologic therapies by broadly affecting Th17 cell differentiation and the production of associated cytokines like IL-17A [3] [2].
The diagram below illustrates the core mechanism of this compound within the IL-23/Th17 pathway.
The table below summarizes key quantitative data from publicly available studies.
| Parameter | Value | Assay System/Notes |
|---|---|---|
| Binding Affinity (Ki) | 3.5 nM [3] | RORγt binding assay |
| In Vitro Potency (IC₅₀) | 3.7 nM [1] | RORγ radioligand binding scintillation proximity assay |
| Cellular Potency (IC₅₀) | 17 nM [3] | Cellular assay measuring RORγt inhibition |
| IL-17A Inhibition (IC₅₀) | 18 nM (hPBMCs) [3] 192 nM (Human Whole Blood) [1] [3] | Activated human Peripheral Blood Mononuclear Cells (hPBMCs) | | Selectivity | >1000-fold vs. RORα & RORβ [1] [3] | Selectivity over other ROR isoforms | | hERG Inhibition | 45.4% at 3 µM [1] | Cardiac safety pharmacology assay |
The following sections detail standard experimental methodologies used to characterize RORγt inhibitors like this compound.
Objective: To determine the compound's direct binding affinity and functional inhibition of the RORγt receptor.
Protocol 1: Radioligand Binding Scintillation Proximity Assay (SPA) [1]
Protocol 2: Reporter Gene Assay (RGA) [2]
Objective: To evaluate the functional effect of this compound in a cellular context and its selectivity against related targets.
Protocol 3: IL-17A Inhibition in hPBMCs and Whole Blood [1] [3]
Protocol 4: Selectivity Profiling
Objective: To assess the therapeutic efficacy of this compound in a pre-clinical animal model of autoimmune disease.
Protocol 5: Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model [3]
The general workflow for characterizing a compound like this compound is summarized below.
Vimirogant (also known as VTP-43742 or AGN-242428) is a novel, orally bioactive, and potent inhibitor of the retinoic acid receptor-related orphan receptor gamma t (RORγt) [1] [2] [3]. RORγt is a master transcription factor for the differentiation and function of T-helper 17 (Th17) cells. By inhibiting RORγt, this compound blocks the production of interleukin-17A (IL-17A), a key pro-inflammatory cytokine deeply implicated in the pathogenesis of autoimmune disorders [4] [3].
The diagram below illustrates the proposed mechanism of this compound in suppressing the IL-23/Th17/IL-17 axis, a key pathway in psoriasis.
The key characteristics and reported potency of this compound are summarized in the table below.
| Property | Value | Experimental Context |
|---|---|---|
| Molecular Target | RORγt | N/A [1] [2] |
| Ki (Binding Affinity) | 35 nM (freebase) 3.5 nM (hydrochloride) | Recombinant RORγt protein [1] [2] | | IC₅₀ (Functional Inhibition) | 17 nM | RORγt-driven reporter assay [1] [2] | | Selectivity | >1000-fold selective over RORα and RORβ | Selectivity assay [1] [2] | | Primary MoA | Inhibition of Th17 cell differentiation and IL-17A production | In vitro T-cell differentiation assays [2] |
The following table summarizes key in vitro and in vivo findings from the available literature, which form the basis for its proposed application.
| Assay Type | Cell Type / Model | Key Readout | Reported IC₅₀ / Result | Reference |
|---|---|---|---|---|
| In Vitro | Activated human PBMCs | IL-17A release inhibition | 18 nM | [1] [2] |
| In Vitro | Human whole blood | IL-17A release inhibition | 192 nM | [1] [2] |
| In Vitro | Mouse splenocytes | Th17 differentiation inhibition | 57 nM | [2] |
| In Vivo | Mouse EAE model (MS) | Clinical symptoms, demyelination, inflammatory markers | Significant reduction | [1] [2] |
The following protocols are reconstructed based on the biological activities reported and standard methodologies for immunomodulatory compounds. Specific details like optimal seeding density or incubation time with this compound should be determined empirically.
This protocol is designed to assess the potency of this compound in suppressing IL-17A secretion from activated human peripheral blood mononuclear cells (hPBMCs), mirroring the cited studies [1] [2].
While not directly cited for this compound, 3D human skin models are emerging as a gold standard for psoriasis research [5]. This protocol suggests a potential application.
This compound is a well-characterized and potent RORγt inhibitor with compelling preclinical data supporting its development for autoimmune conditions. The provided tables and reconstructed protocols offer a foundational framework for researchers aiming to incorporate this compound into their cell-based studies, particularly those focused on the IL-23/IL-17 axis in psoriasis and other Th17-mediated diseases.
The key stability-related information for this compound is summarized in the table below.
| Property | Description |
|---|---|
| Inherent Stability | The free form of the compound is prone to instability [1]. |
| Stable Alternative | A stable salt form (This compound hydrochloride) is available and retains the same biological activity [1]. |
| Biological Activity (Ki) | 3.5 nM (RORγt) [1]. |
| Biological Activity (IC₅₀) | 17 nM (RORγt) [1]. |
Stability testing is a systematic method to assess how a drug substance or product maintains its quality attributes over time under the influence of various environmental factors [2]. For a prone-to-instability molecule like this compound, this is critical.
Core Objectives
Standard Protocol Framework A standard stability study protocol should define:
This protocol outlines a general methodology suitable for assessing the stability of a small molecule like this compound.
1. Sample Preparation
2. Forced Degradation (Stress Testing)
3. Analysis by High-Performance Liquid Chromatography (HPLC)
This diagram outlines a generalized pathway for how this compound might degrade and how it is analyzed.
Vimirogant (also known as VTP-43742) is a potent, selective, and orally active inhibitor of the retinoic acid receptor-related orphan receptor gamma t (RORγt) [1] [2] [3]. It inhibits the differentiation of Th17 cells and the secretion of IL-17A, a key cytokine in autoimmune pathologies, making it a candidate for research in autoimmune disorders [1] [2].
Adherence to specific storage conditions is critical for maintaining the stability and activity of this compound. The following table summarizes the key storage parameters.
Table 1: Summary of Storage Conditions for this compound Hydrochloride
| Form | Temperature | Conditions | Shelf Life | Source |
|---|---|---|---|---|
| Powder | -20°C | Sealed, dry container; protect from moisture | 3 years | [4] [3] |
| Powder | 4°C | Sealed, dry container | 2 years | [3] |
| Solution (DMSO) | -80°C | Stored in sealed vials | 1 year | [4] [3] |
| Solution (DMSO) | -20°C | Stored in sealed vials | 1 month | [3] |
Key Considerations:
This compound hydrochloride requires careful handling to ensure researcher safety and compound integrity.
Table 2: Safety Profile and Personal Protective Equipment (PPE)
| Aspect | Specification |
|---|---|
| GHS Hazard Statements | H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long-lasting effects) [5]. |
| Precautionary Measures | Do not eat, drink, or smoke when using. Avoid release to the environment. Wash skin thoroughly after handling [5]. |
| Recommended PPE | Safety goggles, protective gloves, impervious clothing, and a suitable respirator to avoid inhalation of dust or aerosols [5]. |
| Engineering Controls | Use in a well-ventilated area, preferably a fume hood. Ensure accessible safety shower and eyewash station [5]. |
First Aid Measures:
Spill and Disposal Procedures:
This compound hydrochloride has good solubility in common laboratory solvents.
The following workflow outlines the key steps for preparing a stock solution for in vitro assays.
For animal studies, this compound hydrochloride can be formulated for oral administration (gavage). Below are two validated formulations. Always prepare formulations fresh on the day of dosing.
Table 3: Formulation Protocols for In Vivo Studies
| Formulation | Composition | Preparation Steps |
|---|
| Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 1. Sequentially add 100 µL of DMSO stock (62.5 mg/mL) to 400 µL PEG300 and mix. 2. Add 50 µL Tween-80 and mix. 3. Add 450 µL saline to make 1 mL of a 6.25 mg/mL dosing solution. [3] | | Formulation 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 1. Add 100 µL of DMSO stock (62.5 mg/mL) to 900 µL of 20% SBE-β-CD in saline. 2. Mix evenly to make 1 mL of a 6.25 mg/mL dosing solution. [3] |
To ensure the integrity of your research, implement the following quality control checks:
This compound (also known as VTP-43742) is a potent, selective, and orally active inhibitor of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a master regulator of immune cell function [1].
The table below summarizes its key physicochemical and in vitro biological activity data:
| Property | Value | Source/Context | | :--- | :--- | :--- | | CAS Number | 1802706-04-2 | [1] [2] | | Molecular Formula | C₂₇H₃₅F₃N₄O₃S | [1] [2] | | Molecular Weight | 552.65 g/mol | [1] [2] | | Biological Activity | Potent and selective RORγt inhibitor | [1] | | Ki (RORγt) | 3.5 nM | [1] | | IC₅₀ (RORγt) | 17 nM | [1] | | Selectivity | >1000-fold selective vs. RORα and RORβ isotypes | [1] | | Stability Note | The free form is prone to instability; stable salt form (e.g., hydrochloride) is recommended [1]. |
High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used to separate, identify, and quantify compounds in a mixture. It is widely applied in the pharmaceutical industry for drug purity testing, stability studies, and more [3] [4]. Although a specific method for this compound is not available, the following guidance is based on general HPLC principles and the compound's properties.
Given this compound's medium molecular weight and likely hydrophobicity (inferred from its structure and use of organic solvents in stock preparation), Reversed-Phase HPLC (RP-HPLC) is the most suitable starting point. RP-HPLC is the most common mode and is ideal for separating neutral and non-ionic compounds [3] [4].
The table below outlines suggested initial parameters for method development:
| Parameter | Suggested Starting Conditions | Rationale & Adjustments |
|---|---|---|
| HPLC Mode | Reversed-Phase (RP-HPLC) | Most common for pharmaceutical compounds; utilizes hydrophobic interactions [3]. |
| Column | C18 (Octadecyl silane), 3-5 µm particle size, 4.6 x 150 mm | Standard column for a molecule of this size; sub-2 µm particles can be used for UHPLC for higher resolution [5] [4]. |
| Mobile Phase | Water/Acetonitrile or Water/Methanol | Acetonitrile often provides sharper peaks. May require modifiers like 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to improve peak shape for ionizable compounds [4] [6]. |
| Elution Mode | Gradient | Start with a gradient (e.g., 5% to 95% organic solvent over 10-20 minutes) to separate this compound from its potential impurities and degradation products [4]. |
| Detection | UV-Vis Detector | Standard and accessible. Method development required to determine λmax (e.g., use a Photodiode Array (PDA) detector for spectrum). A published method for Glutathione used 215 nm [6]. |
| Flow Rate | 1.0 mL/min | Standard for an analytical column of this dimension [6]. |
| Temperature | Room temperature to 40°C | Can enhance reproducibility and efficiency [4]. |
The following diagram illustrates the logical workflow for developing and validating an HPLC method.
Once a method is developed, it must be validated to ensure it is suitable for its intended purpose. Key parameters to assess, as exemplified by a published method for glutathione, include [6]:
The table below summarizes key details about this compound from the available literature:
| Attribute | Description |
|---|---|
| Generic Name | This compound (also referred to as VTP-43742) [1] |
| Role | RORγt (Retinoic acid receptor-related orphan nuclear receptor γt) antagonist [1] |
| Class | Aryl sulfone [1] |
| Developers | AbbVie / Vitae (AbbVie is listed as the developer of a related compound, ABBV-157) [1] |
| Clinical Development | Development was discontinued in 2018 after a Phase IIa trial for psoriasis [1] |
| Mechanism of Action | Acts as an antagonist (or inverse agonist) of the RORγt transcription factor, which plays a central role in the differentiation and activation of Th17 cells and the production of IL-17 [1] |
Although a specific protocol for this compound is not available, the general principles of Liquid Chromatography-Mass Spectrometry (LC-MS) are well-established for the bioanalysis of pharmaceutical compounds [2]. The following diagram outlines a logical workflow that you could adapt and optimize for quantifying this compound in biological samples.
The lack of readily available detailed protocols is not uncommon, especially for compounds whose development has been halted. Here are some constructive steps you can take to move forward:
This compound (VTP-43742 hydrochloride) represents a novel class of therapeutic agents targeting autoimmune disorders, particularly psoriasis. As a potent, selective, and orally active RORγt inhibitor, it functions as a key regulator of the IL-23/Th17/IL-17 axis, which plays a central role in psoriasis pathogenesis [1] [2]. The therapeutic rationale for this compound stems from its ability to specifically inhibit Th17 cell differentiation and subsequent IL-17 secretion without affecting Th1, Th2, or Treg cell lineages, providing a targeted approach to autoimmune disease management while potentially minimizing broad-spectrum immunosuppression [1].
This compound exerts its therapeutic effects through selective inhibition of RORγt, the master transcription factor governing Th17 cell differentiation. Th17 cells and their associated IL-17 cytokines play pivotal roles in psoriasis pathogenesis by promoting keratinocyte proliferation, activating antimicrobial peptides, and recruiting inflammatory cells to psoriatic lesions [3] [2]. The following diagram illustrates the key signaling pathway and this compound's mechanism of action:
This compound binds directly to RORγt (Ki=3.5 nM), preventing its activation and subsequent transcription of genes involved in Th17 cell differentiation [1]. This targeted approach specifically interrupts the autoimmune cascade in psoriasis while potentially preserving other immune functions, as demonstrated by its >1000-fold selectivity for RORγt over related receptors RORα and RORβ [1].
Purpose: To determine this compound's binding affinity (Ki) for RORγt receptor [1].
Materials:
Procedure:
Data Analysis:
Purpose: To evaluate this compound's functional inhibition of Th17 differentiation and IL-17A secretion [1].
Materials:
Procedure:
Data Analysis:
The table below summarizes key experimental findings for this compound from biochemical and cellular assays:
| Assay Type | Parameter Measured | Result | Significance |
|---|---|---|---|
| Biochemical Binding | RORγt Binding Affinity (Ki) | 3.5 nM [1] | High potency for target |
| Biochemical Binding | RORγt Inhibition (IC₅₀) | 17 nM [1] | Effective concentration |
| Cellular Functional | Th17 Differentiation (IC₅₀) | 57 nM [1] | Potent cellular activity |
| Selectivity Panel | RORα/RORβ Selectivity | >1000-fold [1] | Excellent specificity |
| Cellular Profiling | Th1/Th2/Treg Impact | No effect [1] | Selective to Th17 pathway |
Compound Handling:
Experimental Design:
Current Limitations:
Emerging evidence suggests RORγt inhibitors like this compound represent a promising therapeutic class for psoriasis management, particularly as research continues to validate the central role of the IL-23/Th17 axis in disease pathogenesis [3] [2]. Future applications may include:
This compound demonstrates compelling preclinical characteristics as a selective RORγt inhibitor with potent activity in biochemical and cellular assays. The detailed protocols provided enable researchers to reliably evaluate its mechanism of action, potency, and specificity. While current data support its potential as a therapeutic agent for psoriasis and other autoimmune disorders, further clinical validation is necessary to establish its efficacy and safety profile in human subjects.
1. Compound Profile and Key Biological Data
This compound is a potent, selective, and orally active inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a master regulator of Th17 cell differentiation and function. It was initially developed for the investigation of autoimmune disorders such as multiple sclerosis and psoriasis [1] [2] [3].
The table below summarizes the key quantitative data available for this compound:
| Parameter | Value | Experimental Context |
|---|---|---|
| Ki (RORγt) | 3.5 nM [1] | Direct binding affinity. |
| IC₅₀ (RORγt) | 17 nM [1] [2] | Cell-free assay measuring inhibition of RORγt activity. |
| Selectivity | >1000-fold (vs. RORα & RORβ) [1] | Demonstrates high specificity for the RORγt isoform. |
| IC₅₀ (IL-17A in hPBMCs) | 18 nM [1] [2] | Inhibition of IL-17A secretion from activated human peripheral blood mononuclear cells. |
| IC₅₀ (IL-17A in Mouse Splenocytes) | 57 nM [1] | Inhibition of IL-17A secretion during Th17 differentiation. |
| IC₅₀ (IL-17A in Human Whole Blood) | 192 nM [1] [2] | Inhibition in a more complex, physiologically relevant matrix. |
| In Vivo Model (EAE) | Positive effects (p.o.) [1] [2] | Suppressed clinical symptoms, demyelination, and inflammatory markers in the mouse experimental autoimmune encephalomyelitis model. |
| Clinical Status | Discontinued (Phase II for autoimmune disorders); Phase II completed for dry eyes [3] | Indicates the compound has been tested in clinical trials but is no longer being developed for all initial indications. |
2. Core Experimental Design Considerations
The power of any experiment lies not just in the tools used, but in the foundational design. The following principles are critical for generating reliable and interpretable data with this compound [4].
Protocol 1: In Vitro Assessment of IL-17A Inhibition in hPBMCs
This protocol is adapted from references citing the use of this compound to inhibit IL-17A secretion from activated human peripheral blood mononuclear cells (hPBMCs) [1] [2].
1. Key Reagents and Materials
2. Experimental Workflow The following diagram outlines the key stages of this protocol.
3. Critical Design Parameters
Protocol 2: In Vivo Efficacy Study in the Mouse EAE Model
This protocol is based on the reported efficacy of this compound in the MOG₃₅‑₅₅/CFA immunized mouse Experimental Autoimmune Encephalomyelitis (EAE) model [1] [2].
1. Key Reagents and Materials
2. Experimental Workflow The high-level workflow for an in vivo EAE study is as follows:
3. Critical Design Parameters
The table below summarizes the available quantitative data on this compound (VTP-43742), a potent and selective oral RORγt inhibitor studied for autoimmune disorders [1].
| Assay/Parameter | Value | Description |
|---|---|---|
| Binding Affinity (Ki) | 3.5 nM | High affinity for the RORγt target [1]. |
| Enzymatic Inhibition (IC₅₀) | 17 nM | Potency in a cell-free enzymatic assay [1]. |
| Cellular Activity (IC₅₀) | 57 nM | Inhibits Th17 differentiation in mouse splenocytes [1]. |
| Cellular Activity (IC₅₀) | 18 nM | Inhibits IL-17A secretion from activated human PBMCs [1]. |
| Whole Blood Activity (IC₅₀) | 192 nM | Potency in human whole blood assay [1]. |
| Selectivity | >1000-fold | Shows selectivity over related receptors RORα and RORβ [1]. |
The following diagram illustrates the key signaling pathway involved in Th17 cell differentiation and how this compound exerts its effect.
This diagram shows that this compound acts upstream by directly inhibiting the master regulator RORγt, thereby suppressing the entire pathogenic Th17 cell pathway [2] [3].
Vimirogant (VTP-43742) is a potent, selective, and orally active RORγt inverse agonist [1] [2]. The Retinoic acid-related Orphan Receptor Gamma t (RORγt) is a master transcription factor for the differentiation and function of Th17 cells, which are key drivers in autoimmune diseases like psoriasis through their production of IL-17 [3].
The table below summarizes key quantitative data for this compound:
| Parameter | Value | Details / Assay |
|---|---|---|
| Binding Affinity (Ki) | 3.5 nM [1] | RORγt |
| In Vitro IC₅₀ | 17 nM [1] | RORγt |
| Cellular IC₅₀ | 57 nM [1] | Inhibition of IL-17A from mouse splenocytes |
| Selectivity | >1000-fold [1] [2] | Versus RORα and RORβ isotypes |
Recent clinical trial records indicate that this compound (also referred to as AGN-242428) has been studied for Dry Eye Disease [4]. Available information suggests that its development for autoimmune disorders like psoriasis has not progressed. The diagram below illustrates the signaling pathway targeted by this compound and the consequent inhibition of IL-17 production.
Since this compound-specific protocols are unavailable, you can explore the broader landscape of RORγt inhibition for psoriasis and other Th17-mediated diseases:
The table below summarizes the available in vitro and in vivo data for Vimirogant, compiled from scientific sources.
| Parameter | Value / Result | Experimental Context |
|---|---|---|
| Ki (Binding Affinity) | 3.5 nM [1] | Against RORγt target |
| IC₅₀ (Enzymatic Inhibition) | 17 nM [1] | Against RORγt target |
| Selectivity | >1000-fold vs. RORα & RORβ [1] | Demonstrates high specificity for RORγt isotype |
| Cellular Activity (IC₅₀) | 57 nM [1] | Inhibition of IL-17A secretion from mouse splenocytes |
| Cellular Activity (IC₅₀) | 18 nM [1] | Inhibition of IL-17A from activated human PBMCs |
| Cellular Activity (IC₅₀) | 192 nM [1] | Inhibition of IL-17A in human whole blood |
| In Vivo Efficacy | Suppressed clinical symptoms, demyelination, and inflammatory markers [1] | Mouse EAE (Experimental Autoimmune Encephalomyelitis) model |
| Clinical Trial Stage | Phase 2 (as of cited literature) [2] | For autoimmune disorders (NCT02555709) |
This compound is a potent and selective retinoid-related orphan receptor gamma-t (RORγt) inhibitor [1] [3]. RORγt is a master transcription factor that controls the differentiation and function of T helper 17 (Th17) cells, which are key drivers in several autoimmune diseases [3]. The following diagram illustrates the mechanism by which this compound modulates this pathway.
The search results I obtained are primarily from a chemical supplier's catalog and review articles, which do not contain the granular, step-by-step methodologies you require [1] [3]. To build your technical support center, I suggest you take the following steps:
The table below summarizes the key quantitative data available for Vimirogant from the search results.
| Property | Value / Description |
|---|---|
| CAS Number | 1802706-04-2 [1] [2] |
| Molecular Formula | C₂₇H₃₅F₃N₄O₃S [1] [2] |
| Molecular Weight | 552.65 g/mol [1] [2] |
| Target | RORγt (Retinoic acid receptor-related Orphan Receptor Gamma t) [2] |
| Ki (Potency) | 3.5 nM [2] |
| IC₅₀ | 17 nM [2] |
| Key Mechanism | Inhibits Th17 cell differentiation and IL-17A secretion [2] |
| Selectivity | >1000-fold selective for RORγt over RORα and RORβ isotypes [2] |
| Storage (Powder) | -20°C for 3 years [1] |
| Storage (Solution) | -80°C for 1 year [1] |
| Note on Stability | The free form is prone to instability; consider using the stable salt form (this compound hydrochloride) [2] |
To aid in understanding its therapeutic context, here is a diagram illustrating this compound's role in the IL-23/Th17 pathway, which is central to psoriasis.
The table below summarizes the available physicochemical and solubility data for Vimirogant hydrochloride from chemical suppliers [1] [2] [3].
| Property | Specification / Value |
|---|---|
| CAS Number | 1802678-42-7 [1] [2] |
| Molecular Formula | C₂₇H₃₅F₃N₄O₃S • xHCl [1] [3] |
| Purity | ≥ 98.39% - ≥ 99.0% [1] [2] [3] |
| Form | Light yellow to yellow solid powder [2] |
| Solubility in DMSO | 100 - 125 mg/mL (requires ultrasonic treatment) [1] [2] [3] |
| Solubility in Ethanol | 50 mg/mL (requires ultrasonic treatment) [1] [2] [3] |
Based on the supplier data, here are several pre-tested formulations for preparing stock and working solutions for in vitro and in vivo studies. These strategies use common solubilization techniques such as co-solvents and solubilizing agents [1] [2].
| Application | Formulation & Protocol | Outcome |
|---|---|---|
| Stock Solution | Dissolve in DMSO at 62.5 mg/mL [2]. | Clear stock solution for further dilution [1] [2]. |
| In Vivo (IVIS) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1] [2]. Add co-solvents sequentially. | Clear solution, ≥ 6.25 mg/mL [1] [2]. |
| In Vivo (Oral) | 10% EtOH + 40% PEG300 + 5% Tween-80 + 45% Saline [1] [2] or 10% EtOH + 90% Corn Oil [1] [2]. | Clear solution, ≥ 2.5 mg/mL [1] [2]. |
Here are answers to frequently asked questions that may arise during your experiments.
Q: My compound precipitates upon dilution into an aqueous buffer. How can I prevent this?
Q: I need a formulation for oral gavage that does not use DMSO. What are my options?
Q: How can I improve the solubility of my compound for long-term stability studies?
The following diagram outlines the general decision-making process for preparing a stable working solution of this compound hydrochloride for your experiments, based on the supplier-provided protocols.
While specific data on advanced techniques for this compound is not available in the search results, the general approaches below are widely used in pharmaceutical development for compounds with similar challenges [4] [5].
The table below summarizes the key stability and handling information for this compound.
| Property | Specification / Recommendation |
|---|---|
| Known Stability Issue | The free form is prone to instability [1]. |
| Recommended Solution | Use the stable hydrochloride salt form, which retains biological activity [1]. |
| Storage (Powder) | -20°C for 2-3 years [1] [2] [3]. |
| Storage (Solution) | -80°C for 6 months to 1 year [1] [2] [3]. |
| Solubility | 10 mM in DMSO [2]. |
For researchers designing experiments with this compound, the following quantitative data and cited methodologies can serve as a reference.
Bioactivity Profile The primary mechanism of action of this compound is the inhibition of the RORγt receptor.
| Assay Type | Target / Effect | Result (IC₅₀ / Kᵢ) |
|---|---|---|
| Biochemical Assay | RORγt Inhibition (Kᵢ) | 3.5 nM [1] |
| Biochemical Assay | RORγt Inhibition (IC₅₀) | 17 nM [1] |
| Cellular Assay | IL-17A secretion (hPBMCs) | IC₅₀ = 18 nM [1] |
| Cellular Assay | IL-17A secretion (human whole blood) | IC₅₀ = 192 nM [1] |
| Cellular Assay | Th17 differentiation (mouse splenocytes) | IC₅₀ = 57 nM [1] |
In Vivo Experimental Model One cited study used the MOG₃₅‑₅₅/CFA immunized mouse EAE model (a model of multiple sclerosis) to evaluate this compound [1].
What is the clinical status of this compound? this compound was discontinued from clinical development for autoimmune disorders, including plaque psoriasis and multiple sclerosis [4]. Its development for dry eye disease was also concluded after Phase II trials [4].
What is the recommended form of this compound for research? Due to the instability of the free form, it is advisable to use the stable hydrochloride salt form of this compound for research purposes [1].
This diagram illustrates the primary molecular mechanism of this compound and its downstream effects on Th17 cell function, based on data from cited sources [4] [1] [2].
The diagram shows how this compound, as a potent RORγt inhibitor, blocks the pathway inside Th17 cells that leads to the production and secretion of IL-17A, a key driver in autoimmune diseases [1].
| Issue | Possible Causes | Recommended Solutions |
|---|---|---|
| Lower than expected potency (IC50) | Incorrect DMSO stock concentration, cell viability interference, inappropriate cell type | Verify stock concentration by UV-vis; run parallel cell viability assay (e.g., MTT); use RORγt-expressing cells like EL4 or primary splenocytes [1]. |
| Poor selectivity over RORα/RORβ | Off-target effects, improper assay conditions for isotypes | Confirm assay parameters (e.g., ligand concentration) for RORα/RORβ; compare IC50 in parallel assays [1]. |
| Low solubility in biological assays | Precipitation in aqueous buffers, use of old DMSO stock | Use fresh, dry DMSO; pre-dilute in assay buffer with gentle sonication; check for precipitate microscopically [1]. |
| Inconsistent in vivo efficacy | Poor oral bioavailability, inappropriate disease model (e.g., EAE) | Confirm formulation preparation (e.g., 10% DMSO/40% PEG300/5% Tween-80/45% Saline); use model with strong Th17/IL-17 component (e.g., MOG35-55/CFA EAE) [1]. |
The diagram below illustrates how this compound inhibits the RORγt pathway to suppress Th17 cell differentiation and IL-17 production.
Here are some common issues you might encounter and their potential solutions, based on general LC-MS/MS best practices.
| Issue Category | Specific Problem | Potential Causes | Suggested Solutions |
|---|---|---|---|
| Sample Preparation | Low & Irrecoverable Recovery | Protein binding; inefficient extraction solvent [1]. | Test different solvents (e.g., MTBE, ethyl acetate); adjust pH to disrupt binding; use a more suitable internal standard (e.g., stable isotope-labeled) [1] [2]. |
| High Matrix Effect | Co-eluting endogenous phospholipids from plasma [1]. | Optimize chromatographic separation to shift analyte retention; improve sample clean-up (e.g., use LLE over PPT); dilute the sample before injection [1]. | |
| Chromatography | Poor Peak Shape | Inactive column; unsuitable mobile phase; secondary interactions. | Use a mobile phase with additives (e.g., 0.1% formic acid); condition the column properly; use a column with superior performance (e.g., a C18 column with high purity silica) [1]. |
| Insufficient Resolution | Analytes too close in retention time; gradient or flow rate not optimized. | Adjust the organic solvent gradient; modify the mobile phase pH; reduce the flow rate; use a longer or different selectivity column [1]. | |
| Mass Spectrometry | Low Sensitivity | Poor ionization; source contamination; incorrect MRM transitions. | Optimize source parameters (temp, gas flows); confirm MRM transitions via direct infusion; clean the ion source and cone [1] [3]. |
| Signal Instability | Inconsistent mobile phase delivery; fluctuating spray. | Use a longer equilibrium time; ensure mobile phase is freshly prepared and degassed; check for source contamination [1]. |
The following protocols are generalized from methods used for similar small-molecule drugs and can serve as a starting point for Vimirogant.
This protocol is adapted from methods used for vonoprazan and cycloicaritin, which are also small molecules [1] [2].
This protocol synthesizes common elements from validated methods for various drugs [1] [3] [2].
Chromatography:
Mass Spectrometry (ESI+):
The workflow below summarizes the key steps in developing and validating a bioanalytical method for a drug like this compound.
The table below summarizes the key characteristics of this compound based on the search results.
| Property | Description |
|---|---|
| Development Name | VTP-43742 (this compound) |
| Pharmacological Class | RORγt (Retinoic acid receptor-related orphan receptor gamma t) antagonist/inverse agonist [1] |
| Therapeutic Target | IL-23/Th17 axis for autoimmune diseases (e.g., plaque psoriasis) [1] |
| Development Status | Development was discontinued after Phase IIa trials for psoriasis [1]. |
| Structure | Aryl sulfone-class small molecule [1]. |
For a discontinued drug like this compound, a complete and validated experimental protocol is not available in the public domain. The following workflow and detailed methodology outline a standard, comprehensive approach to identify and characterize potential off-target interactions, which is a critical step in drug development.
1. In Silico Profiling
2. Broad In Vitro Binding Screening
3. Functional Cell-Based Assays
Table: Example Structure for Reporting Functional Cross-Reactivity Data
| Potential Off-Target | Assay Type | This compound IC50 / EC50 | Effect vs. Control | Risk Assessment |
|---|---|---|---|---|
| RORα | Reporter Gene Assay | X.XX µM | Partial Agonist | Medium |
| Kinase XYZ | Enzyme Activity Assay | >30 µM | No significant effect | Low |
| hERG Channel | Patch Clamp Electrophysiology | Y.YY µM | Inhibition | High (if potent) |
Q1: What is the most likely cause of cross-reactivity for a RORγt antagonist like this compound? The highest risk is within the nuclear receptor (NR) superfamily, particularly the closely related ROR subfamily (RORα and RORβ). Their ligand-binding domains (LBDs) share significant structural homology with RORγt, increasing the probability of a designed ligand for one (RORγt) also binding to the others [2].
Q2: Our in vitro data shows this compound has weak activity against an unexpected kinase. What should we do next?
Q3: Are there known excipients or metabolites of this compound that could cause cross-reactive hypersensitivity? While specific data on this compound is scarce, monoclonal antibodies and other biologics have documented cases where first-dose anaphylaxis was triggered by pre-existing IgE antibodies against a sugar moiety (galactose-α-1,3-galactose, alpha-gal) or solubilizing agents like polysorbate [3]. Although this compound is a small molecule, its formulation should be investigated as a potential source of non-mechanism-based reactions.
For a quick overview, the table below summarizes the core data on this compound.
| Property | Specification |
|---|---|
| Alternative Names | AGN-242428; VTP-43742; VTP43742 [1] |
| CAS Number | 1802706-04-2 [2] |
| Molecular Formula | C₂₇H₃₅F₃N₄O₃S [2] |
| Molecular Weight | 552.65 g/mol [2] |
| Target & Activity | RORγ (RORγt) inhibitor (Ki: < 100 nM) [2] |
| Therapeutic Class | Small molecule [1] |
| Highest Phase | Phase II (for dry eyes) [1] |
| Psoriasis Status | Discontinued (for plaque psoriasis & autoimmune disorders) [1] |
Q1: What is the primary mechanism of action of this compound? this compound is a selective inhibitor of the Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ/RORγt) [2]. This nuclear receptor is a master regulator of the differentiation and function of T-helper 17 (Th17) cells. By antagonizing RORγt, this compound aims to suppress the production of pro-inflammatory cytokines like IL-17, which is a key driver in the pathogenesis of autoimmune diseases such as psoriasis [3].
Q2: For which indications has this compound been tested, and what is its current status? this compound was initially developed for autoimmune conditions, including plaque psoriasis and multiple sclerosis. However, clinical development for these indications has been discontinued [1]. A Phase II clinical trial investigating a topical formulation for dry eyes was completed in March 2022 [1].
Q3: What could be the potential reasons behind the specificity challenges with a RORγt inhibitor like this compound? While detailed clinical data is limited, specificity challenges for RORγt inhibitors in general can arise from:
Issue: Inconsistent cellular responses in in vitro Th17 differentiation assays.
Issue: Lack of target engagement or efficacy in a murine psoriasis model.
The following diagram illustrates the logical workflow for troubleshooting efficacy in an in vivo model.
Understanding this compound's target requires knowledge of its place in the psoriatic inflammation pathway. The diagram below illustrates the simplified IL-23/Th17/IL-17 axis.
The discontinuation of this compound for psoriasis suggests that overcoming RORγt inhibitor specificity in vivo or achieving sufficient efficacy in human disease was challenging. Your research can focus on:
This compound is an oral, small-molecule RORγt antagonist that was under investigation for treating autoimmune diseases like plaque psoriasis. It targeted the IL-23/Th17 axis, a key pathway in psoriatic inflammation. Development was discontinued after Phase IIa trials [1].
Its core mechanism involves binding to the ligand-binding domain of the RORγt protein, acting as an inverse agonist. This inhibits the differentiation of Th17 cells and the production of pro-inflammatory cytokines (IL-17A, IL-17F, IL-22) [2] [1].
The table below summarizes quantitative data and key characteristics of this compound for your experimental reference [1].
| Parameter | Value / Description | Significance / Note |
|---|---|---|
| Developmental Phase | Phase IIa (Discontinued) | For treatment of plaque psoriasis. |
| Target | RORγt (Retinoic Acid Receptor-Related Orphan Nuclear Receptor γ t) | Key transcription factor for Th17 cell function. [2] [1] |
| Mechanism | Inverse Agonist / Antagonist | Binds RORγt, suppressing transcriptional activity. [1] |
| Primary Assay for Potency | RORγ Reporter Gene Assay (RGA) | Measures inhibition of RORγt-mediated transcription. |
| Cellular Potency Assay | IL-17 Production Assay (e.g., in human Th17 cells or PBMCs) | Measures functional inhibition of cytokine secretion. [1] |
| Key Molecular Interactions | Binds orthosteric or allosteric site on RORγt LBD; disrupts H12 stabilization. | Critical for its mechanism of action. [1] |
Here are detailed methodologies for key experiments cited in the literature for profiling RORγt antagonists like this compound.
1. RORγ Reporter Gene Assay (RGA) This assay measures the compound's ability to inhibit the transcriptional activity of RORγt.
2. Cellular IL-17 Inhibition Assay This assay evaluates the functional potency of this compound in a more physiologically relevant immune cell context.
FAQ 1: What could cause a high IC50 in the RGA, suggesting low compound potency?
FAQ 2: Why might there be a significant discrepancy between RGA potency and cellular (IL-17) assay potency?
The following diagram illustrates the core signaling pathway targeted by this compound and the logical flow of key experiments for its evaluation.
Diagram 1: this compound's mechanism of action and a high-level experimental workflow for its evaluation.
The table below summarizes the key available information on this compound.
| Attribute | Details |
|---|---|
| Alternative Names | AGN-242428; VTP-43742 [1] |
| Developers | AbbVie; Vitae Pharmaceuticals; Allergan [1] |
| Pharmacological Class | Small molecule; Nuclear receptor subfamily 1 group F member 3 (RORγt) antagonist [1] [2] |
| Highest Phase of Development | Phase II (for dry eyes) [1] |
| Status in Plaque Psoriasis | Discontinued [1] [2] |
This compound is a retinoic acid receptor-related orphan nuclear receptor γt (RORγt) antagonist [1] [2]. RORγt is a master transcription factor for the differentiation and function of Th17 cells, which are central to the pathogenesis of psoriasis and other autoimmune diseases [2]. By antagonizing RORγt, this compound aimed to suppress the production of key pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22 from the IL-23/Th17 axis [2].
The following diagram illustrates this primary therapeutic target and the broader pathway.
The development of this compound and other RORγt antagonists faced challenges. A primary concern was that broad suppression of the Th17 pathway via RORγt inhibition could lead to a higher risk of immunosuppressive adverse events, such as opportunistic infections, compared to biologics that target a single cytokine [2]. Furthermore, achieving sufficient selectivity and drug-like properties (e.g., metabolic stability, solubility) was a significant hurdle in this drug class' optimization [2].
Given the lack of public experimental data for this compound, your technical support center could provide these general guidance points for researchers working in this area:
Q1: What is the primary mechanism of action for Vimirogant and similar RORγt inhibitors? this compound is a small-molecule inhibitor that targets the retinoid-related orphan receptor gamma t (RORγt) [1]. This receptor is a master transcription factor necessary for the differentiation and function of T helper 17 (Th17) cells and the production of interleukin-17 (IL-17) [2]. By binding to RORγt, these inhibitors suppress the IL-23/Th17/IL-17 immune axis, which is a key driver in autoimmune diseases like psoriasis [2] [1].
Q2: What are the major challenges in developing RORγt inhibitors like this compound? Based on reviews of this drug class, key challenges include [2]:
Q3: What are critical control experiments for validating RORγt inhibitor function in vitro? Essential experiments and methodologies to confirm target engagement and specificity include:
The table below outlines common issues in RORγt inhibitor research and recommended solutions.
| Pitfall | Impact on Research | Recommended Solution |
|---|---|---|
| Lack of Cellular Activity | Compound is ineffective in cellular models despite good binding in biochemical assays. | Check cell permeability; use a more physiologically relevant cell line (e.g., primary human T-cells); confirm compound stability in cell culture media [2]. |
| Off-target Effects | Observed phenotypic effects or toxicities are not due to RORγt inhibition. | Employ counter-screens against related nuclear receptors; use genetic knockdown (e.g., siRNA) of RORγt as a control to compare phenotypic outcomes [2]. |
| Poor Solubility/Bioavailability | Low in vivo efficacy, erratic data, inability to achieve target exposure in animal models. | Explore salt forms or prodrug strategies; reformulate using appropriate vehicles (e.g., cyclodextrins, lipid-based formulations); consider alternative dosing routes [2]. |
| Insufficient Target Engagement | The drug does not effectively engage RORγt in the target tissue. | Use pharmacodynamic biomarkers (e.g., reduction in IL-17 mRNA or protein in lesional tissue) to confirm biological activity, not just plasma drug levels [2]. |
Protocol 1: Th17 Cell Differentiation and Cytokine Inhibition Assay This protocol is used to assess the functional impact of an RORγt inhibitor on immune cells.
The following diagram illustrates the core signaling pathway targeted by this compound, providing a visual reference for its mechanism of action.
Diagram 1: The IL-23/RORγt/IL-17 Axis. This pathway shows how external signals lead to IL-17 production, a key process inhibited by this compound.
For a typical in vitro to in vivo research program, the following workflow is standard practice.
Diagram 2: Key stages and decision points in the preclinical research workflow for an RORγt inhibitor.
1. What is batch-to-batch variability and why is it a critical quality attribute?
Batch-to-batch variability refers to differences in the quality, characteristics, and performance of a product between different production batches of the same drug substance or product [1]. In drug development, controlling this variability is paramount because it ensures the consistency, efficacy, and safety of the final drug product. High variability can lead to unpredictable therapeutic outcomes, impact product stability, and result in regulatory non-compliance [2] [3].
2. What are the primary sources of batch-to-batch variability in drug manufacturing?
Variability can be introduced at virtually every stage of the manufacturing process. The main sources include:
3. What strategies can be used to minimize batch-to-batch variability?
A proactive approach combining process understanding and advanced monitoring is most effective.
This is a common issue in biomanufacturing, especially for products like live viruses or complex biologics.
Investigation and Resolution Protocol:
Experimental Workflow for PAT Implementation
Variability in the physical properties of powdered API or excipients can lead to major issues in tablet compression or capsule filling.
Investigation and Resolution Protocol:
Table: Interpretation of Powder Rheometer Results for Three Batches of an Excipient
| Powder Sample | Basic Flowability Energy (BFE) | Permeability (Pressure Drop) | Shear Stress | Interpretation & Predicted Behavior |
|---|---|---|---|---|
| Sample A | Medium | Medium | Highest | High cohesivity under static stress. Likely to cause issues in hopper discharge. |
| Sample B | Highest | Lowest (High Permeability) | Low | Efficiently packed, good gravitational flow. May perform well in filling but poorly in forced feeding. |
| Sample C | Lowest | Highest (Low Permeability) | Low | Highly cohesive in low-stress processes. Likely to cause problems in blending and filling operations. |
Adapted from: [4]
For researchers analyzing formulation data, the FormulR package in R provides a direct function to calculate batch-to-batch variability.
Methodology:
FormulR package and load it into your R session.batch_variability(function, formulation_data, parameter) to calculate the variability for a specific parameter across all batches [6].R Code Snippet:
For a biological product like an antibody (e.g., Thymoglobulin), batch-to-batch and patient-to-patient variability in binding can be significant.
Methodology:
| Question | Answer & Technical Guidance |
|---|---|
| What are the recommended storage conditions for Vimirogant hydrochloride powder? | Store the powder at -20°C. Under these conditions, the product is typically stable for up to 3 years [1]. |
| Can I store this compound hydrochloride at 4°C? | Yes, but the shelf life is shorter. When stored at 4°C, the powder is stable for approximately 2 years [1]. |
| How should I prepare and store stock solutions? | Prepare stock solutions in solvents like DMSO or ethanol. For short-term storage, aliquots can be kept at -20°C for about 1 month. For longer-term storage, -80°C is recommended for up to 6 months [1]. |
| What should I do before using a frozen stock solution? | Always thaw the solution gently. Allow the vial to equilibrate to room temperature for at least 1 hour before opening it. This prevents condensation of water into the solution, which could affect concentration and stability [1]. |
| My experimental results are inconsistent. Could storage be an issue? | Possibly. Primary causes include:
For a comprehensive stability assessment, developing and validating a stability-indicating method is crucial. The following protocol, adapted from a study on Voriconazole, provides a robust framework you can follow for this compound [2].
To develop and validate a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method that can accurately quantify this compound even in the presence of its degradation products.
The diagram below outlines the key steps for the forced degradation study and method validation:
The table below summarizes the typical validation parameters and their acceptance criteria [2].
| Validation Parameter | Protocol & Acceptance Criteria |
|---|---|
| Linearity | Prepare concentrations from 5-25 µg/ml. The correlation coefficient (r) should be >0.99 [2]. |
| Precision | Repeat analyses of three concentrations within the same day (intra-day) and over three days (inter-day). Relative Standard Deviation (RSD) should be ≤1.5% [2]. |
| Accuracy | Perform recovery studies at 80%, 100%, and 120% levels. Average recovery should be close to 100% [2]. |
| Specificity | The method should resolve the main drug peak from degradation products. Peak purity from a PDA detector should be high (e.g., >900) [2]. |
| Robustness | Deliberately vary parameters like mobile phase composition (±1%) and flow rate (±0.05 ml/min). The method should remain unaffected [2]. |
For early-phase development, the Accelerated Stability Assessment Program (ASAP) can be a powerful tool. ASAP uses elevated temperature and humidity to predict shelf life in a fraction of the time required by long-term studies [3].
The table below summarizes key experimental findings for this compound from the literature [1]:
| Parameter | Value / Result | Experimental Context |
|---|---|---|
| Biological Activity | Reduction in disease severity in a small patient cohort | Early-phase clinical trial in moderate-to-severe psoriasis [1]. |
| Molecular Target | RORC2 (RORγt) | Nuclear hormone receptor; design as an inverse agonist [1]. |
| Primary Mechanism | Inhibition of IL-17A production | Prevention of IL-17A expression by human Th17 cells [1]. |
While detailed step-by-step protocols were not fully available in the search results, the methodologies used to characterize this compound and similar compounds are described [1]:
This diagram illustrates the therapeutic target and mechanism of action for this compound [1].
What is the clinical evidence for this compound's efficacy? this compound was reported to reduce disease severity in a small cohort of patients with moderate-to-severe psoriasis, as part of early-phase clinical trials. It is an oral RORC2 inverse agonist [1].
How does a topical RORC2 inverse agonist's profile differ from an oral one? Topical administration requires a different physiochemical profile. Ideal properties for topical drugs include lower molecular weight, a specific lipophilicity (LogD 2-3), and high systemic clearance to limit exposure beyond the skin, unlike oral drugs [1].
The search for specific troubleshooting guides for this compound was unsuccessful. The provided experimental data offers a foundation, but you may need to consult more specialized sources for detailed protocols and problem-solving.
The table below summarizes the key available information on this compound from the search results.
| Attribute | Details |
|---|---|
| Drug Name | This compound (development code VTP-43742) [1] [2] |
| Mechanism of Action | Retinoic acid receptor-related orphan nuclear receptor γt (RORγt) antagonist/inverse agonist [1] [2] |
| Therapeutic Area | Investigated for autoimmune diseases, specifically plaque psoriasis [1] |
| Development Status | Development was discontinued after a Phase IIa trial in psoriasis [1] |
| Reported Efficacy | No specific quantitative efficacy data (e.g., PASI scores) from direct head-to-head comparisons were found in the search results. |
This compound targets the IL-23/Th17 cell signaling pathway, which is a central driver of inflammation in psoriasis [1] [3]. The diagram below illustrates this pathway and the drug's intended action.
While direct head-to-head clinical trial data for this compound is unavailable, it was one of several RORγt antagonists in development. The table below positions it alongside other agents in this class based on the search results.
| Compound (Developer) | Key Development Status (as per Search Results) | Notes |
|---|
| This compound (VTP-43742) (AbbVie/Vitae) | Development discontinued after Phase IIa for psoriasis [1] | An aryl sulfone compound [1]. | | BI 730357 (Boehringer Ingelheim) | Phase II development for plaque psoriasis [1] [3] [2] | A pyrazinone RORγt antagonist [1]. | | JTE-451 (Japan Tobacco) | Phase II clinical trial in plaque psoriasis completed [1] | Cited as the most advanced RORγt antagonist in clinical development [1]. | | GSK-2981278 (GSK) | Investigated in a Phase I/II trial for plaque psoriasis [1] [3] | Developed as a topical formulation [1]. |
For researchers, here are effective strategies to gather more comprehensive comparative efficacy data:
The table below summarizes the core information available for Vimirogant:
| Attribute | Details |
|---|---|
| Drug Type | Small molecule [1] [2] |
| Mechanism of Action | RORγt (RAR-related orphan receptor gamma) inverse agonist [2] |
| Highest Phase Reached | Phase II (for multiple indications) [1] [2] |
| Status in Psoriasis/Autoimmune | Discontinued (Development was halted for plaque psoriasis, psoriatic arthritis, and multiple sclerosis) [1] |
| Most Recent Event | A Phase II trial for Dry Eye Syndromes was completed in March 2022 [1] |
While direct safety data for this compound is unavailable, clinical research has extensively documented the safety profiles of other advanced psoriasis therapies. The table below summarizes key safety considerations for newer drug classes based on Phase III trials [3] [4] [5].
| Drug/Target Class | Example Drug(s) | Common Adverse Events (AEs) & Key Safety Considerations |
|---|
| IL-17 Inhibitors | Bimekizumab, Secukinumab, Ixekizumab | • Very common: Oral candidiasis (notably higher with bimekizumab) [3]. • Key consideration: Monitoring for inflammatory bowel disease (cases of new-onset ulcerative colitis have been reported) [3]. | | IL-23 Inhibitors | Mirikizumab, Guselkumab, Risankizumab | • Common: Nasopharyngitis, upper respiratory tract infections [3]. | | TYK2 Inhibitors | Deucravacitinib | • Common: Similar rates of AEs compared to placebo in Phase III trials [4]. • Key consideration: Offers a favorable safety profile among systemic oral treatments [5]. |
For the drugs listed in the comparison table, the assessment of safety and efficacy in Phase III trials follows rigorous, standardized methodologies [3]:
This compound was designed as a small molecule inverse agonist of the RORγt receptor [2]. The diagram below illustrates its intended mechanism of action within the IL-23/Th17 pathway, which is central to psoriasis pathogenesis [4] [5].
The intended mechanism of this compound was to act as a RORγt inverse agonist, inhibiting the production of IL-17 and thus interrupting a key driver of psoriatic inflammation [2].
This compound represents a RORγt inverse agonist approach that ultimately did not progress in clinical development for psoriasis and related autoimmune conditions [1] [2]. In contrast, the current therapeutic landscape is dominated by highly effective biologics targeting the IL-23/IL-17 axis and newer oral agents like TYK2 inhibitors, which have well-documented safety and efficacy profiles from extensive Phase III trials [3] [5].
This compound is an investigational small-molecule therapy. The table below summarizes its key characteristics based on supplier data and review articles [1] [2] [3]:
| Attribute | Description |
|---|---|
| Mechanism of Action | Potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt) [1] [2] [3]. |
| Primary Target | RORγt (Ki = 3.5 nM; IC₅₀ = 17 nM) [1] [2]. |
| Key Pharmacological Effect | Inhibits the differentiation of T-helper 17 (Th17) cells and the secretion of IL-17A, a key cytokine in psoriasis pathogenesis [1] [2]. |
| Selectivity | Reported to be >1000-fold more selective for RORγt than for the related isoforms RORα and RORβ [1]. |
| Research Application | For research into autoimmune diseases, including psoriasis [1] [3]. |
This compound is part of a growing class of oral small-molecule drugs being developed for psoriasis. These alternatives often work through different intracellular signaling pathways [4] [5] [3].
The following diagram illustrates the key intracellular pathways targeted by these novel small molecules, showing how this compound's mechanism differs from other major classes:
As shown in the diagram and noted in recent scientific reviews, several other oral small-molecule drug classes are under investigation or have been approved [4] [5] [3]:
The search results confirm this compound is a potent and selective oral RORγt inhibitor being investigated for autoimmune disorders [1]. Available data is summarized in the table below, but it's important to note this comes from a single commercial supplier's product page and lacks details on experimental conditions.
Table 1: Available In Vitro and In Vivo Data for this compound
| Assay/Model | Target/Readout | Result (IC₅₀/Ki) | Experimental Context |
|---|---|---|---|
| In Vitro | RORγt Binding Affinity | Ki = 3.5 nM [1] | Data from manufacturer; specific binding assay not described. |
| RORγt Functional Inhibition | IC₅₀ = 17 nM [1] | Data from manufacturer; specific cellular assay not described. | |
| IL-17A Secretion (hPBMCs) | IC₅₀ = 18 nM [1] | Data from manufacturer; activation method not specified. | |
| IL-17A Secretion (Human Whole Blood) | IC₅₀ = 192 nM [1] | Data from manufacturer. | |
| Th17 Cell Differentiation (Mouse Splenocytes) | IC₅₀ = 57 nM [1] | Data from manufacturer; differentiation protocol not provided. | |
| In Vivo | EAE Mouse Model | Suppressed clinical symptoms, demyelination, and inflammatory markers [1] | Model: MOG₃₅–₅₅/CFA immunized mice; route: oral (p.o.); specific dosage not provided. |
The major limitation is the lack of accessible, detailed experimental data. The information found does not constitute a full validation package and is insufficient for a rigorous comparison guide:
While data on this compound is sparse, the search results provide context on the competitive landscape of psoriasis treatments. The tables below summarize established and emerging drug classes, which would be relevant for comparison if this compound data were available.
Table 2: Key Target Pathways in Psoriasis Drug Discovery
| Drug Target / Pathway | Representative Agents (Generic Name) | Stage of Development |
|---|---|---|
| IL-23 Pathway [2] [3] | Guselkumab, Risankizumab, Tildrakizumab | Approved (Biologics) |
| IL-17 Pathway [2] [3] | Secukinumab, Ixekizumab, Bimekizumab | Approved (Biologics) |
| JAK/STAT Pathway [4] | Tofacitinib, Deucravacitinib* | Approved (Small Molecules) |
| PDE-4 Inhibition [4] | Apremilast, Roflumilast | Approved (Small Molecules) |
| RORγt Inhibition [1] | This compound (VTP-43742) | Investigational |
Note: Deucravacitinib is a TYK2 inhibitor, which is part of the JAK kinase family [4].
Table 3: Efficacy of Emerging Psoriasis Therapies from Clinical Trials
| Drug Name | Target | PASI75 Response* | PASI90 Response* |
|---|---|---|---|
| Bimekizumab [3] | IL-17A & IL-17F | 95% (vs 1% placebo) | 85-91% (vs 1% placebo) |
| Mirikizumab [3] | IL-23 p19 subunit | 90% (vs 8% placebo) | 74% (vs 6% placebo) |
| Netakimab [3] | IL-17A | 83% (vs 11% placebo) | 68% (vs 7% placebo) |
| Apremilast (ESTEEM 1 Trial) [4] | PDE-4 | 33.1% (vs 5.3% placebo) | Information Not Available |
PASI75/90: Percentage of patients achieving a 75% or 90% improvement in Psoriasis Area and Severity Index, typically at Week 12-16.
Based on general pre-clinical research practices and the limited data for this compound, here is an outline of the key experiments needed to validate a RORγt inhibitor. Specific protocols for this compound were not found.
1. Binding Affinity Assay
2. Cellular Activity and Selectivity
3. IL-17 Inhibition in Primary Immune Cells
4. In Vivo Efficacy Model
The diagram below illustrates the proposed mechanism of this compound and related RORγt inhibitors within the IL-23/Th17 pathway, a key driver of psoriasis pathogenesis [2] [4].
To build a comprehensive comparison guide, you may need to consult more specialized sources:
The table below summarizes the key available information on this compound.
| Attribute | Details |
|---|---|
| Alternative Names | AGN-242428; VTP-43742 hydrochloride [1] [2] |
| Developers | Vitae Pharmaceuticals; AbbVie; Allergan [1] |
| Mechanism of Action | Potent, selective, and orally active RORγt inhibitor [2] [3]. |
| Highest Development Phase for Psoriasis | Discontinued (for plaque psoriasis and other autoimmune disorders) [1]. |
| Key Preclinical Data | - Ki for RORγt: 3.5 nM [2].
This compound was designed to target the RORγt pathway, which is a crucial mechanism in the development of psoriasis. The following diagram illustrates this pathway and where this compound was intended to act.
While this compound did not progress, the understanding of the IL-23/Th17 axis has led to highly successful treatments. The table below categorizes these alternatives, which have robust clinical data supporting their use [4] [5].
| Drug Name | Target | Type of Molecule | Key Efficacy Data (PASI 90) | Key Efficacy Data (PASI 100) |
|---|---|---|---|---|
| Bimekizumab | IL-17A & IL-17F | Monoclonal Antibody | 85-91% at Week 16 [5] | 59-68% at Week 16 [5] |
| Mirikizumab | IL-23 (p19 subunit) | Monoclonal Antibody | 74% at Week 16 [5] | 32% at Week 16 [5] |
| Netakimab | IL-17A | Monoclonal Antibody | 68% at Week 24 [5] | 49% at Week 24 [5] |
| Deucravacitinib | TYK2 | Oral Small Molecule | Not Available | Not Available |
| Apremilast | PDE4 | Oral Small Molecule | ~20-25% (PASI 75) at Week 16 [6] [7] | Not Available |
The discontinuation of this compound highlights the challenges in drug development. Although targeting RORγt is a scientifically sound approach for Th17-mediated diseases like psoriasis, other strategies, particularly monoclonal antibodies against IL-23 and IL-17, have proven to be more successful and have dominated the therapeutic landscape [4] [5] [3].
This compound was a small molecule drug candidate under investigation for autoimmune diseases. Key details of its development status are summarized below.
| Property | Detail |
|---|---|
| Developers | AbbVie, Vitae Pharmaceuticals, Allergan [1] |
| Mechanism of Action | Nuclear receptor subfamily 1 group F member 3 (RORγt) antagonist; Acts as an immunosuppressant [1] |
| Highest Phase | Discontinued (Previously Phase II for plaque psoriasis and other indications) [1] |
| Latest Event | Allergan (which was developing the drug) was acquired and merged into AbbVie in May 2020 [1] |
This compound belongs to a class of investigational drugs known as RORγt (Retinoic acid receptor-Related Orphan Receptor Gamma t) inhibitors [1] [2]. The diagram below illustrates the targeted pathway of this drug class.
Diagram: RORγt Inhibition Pathway. RORγt is a key transcription factor controlling the development of T-helper 17 (Th17) cells. By antagonizing RORγt, this compound aimed to reduce Th17 cell differentiation and the subsequent production of the pro-inflammatory cytokine IL-17, which is a central driver in psoriasis pathogenesis [2].
For context, the therapeutic landscape for moderate-to-severe psoriasis has evolved significantly, moving from broad-acting systemic treatments to highly targeted therapies [3]. The main categories of advanced treatments include:
The table below summarizes the key quantitative data on Vimirogant's specificity and activity from the available literature [1] [2].
| Parameter | Experimental Value |
|---|---|
| Target | RORγt (Retinoid-related orphan receptor gamma t) |
| Mechanism | Inverse agonist [3] |
| Ki (Binding Affinity) | 3.5 nM [2] |
| IC50 (Functional Activity) | 17 nM [2] |
| Selectivity vs. RORα | >1000-fold [2] |
| Selectivity vs. RORβ | >1000-fold [2] |
| Cellular IC50 (IL-17A inhibition in hPBMCs) | 18 nM [2] |
| Cellular IC50 (IL-17A inhibition in mouse splenocytes) | 57 nM [2] |
| Impact on Th1, Th2, Treg | No effect on differentiation at tested concentrations [2] |
This diagram illustrates the signaling pathway that this compound inhibits and its specific mechanism of action.
The search results confirm this compound is a potent and selective RORγt inverse agonist, but the information has important limitations for your requested guide.
To compile a more comprehensive comparison guide, you may need to:
The table below summarizes the available quantitative data on Vimirogant's selectivity and functional activity.
| Property | Value | Experimental Context |
|---|---|---|
| Target | RORγt (Nuclear receptor retinoic acid receptor-related orphan nuclear receptor gamma t) [1] | Transcription factor critical for Th17 cell differentiation [1]. |
| Binding Affinity (Ki) | 3.5 nM [2] | Direct measurement of binding to the RORγt target [2]. |
| In Vitro Potency (IC₅₀) | 17 nM [2] | Cell-based reporter gene assay (RGA) measuring RORγt inhibition [2]. |
| Selectivity vs. RORα/RORβ | >1000-fold [2] | Shows high specificity for RORγt over related nuclear receptors RORα and RORβ [2]. |
| Cellular Activity (IC₅₀) | 57 nM [2] | Inhibition of IL-17A secretion from mouse splenocytes during Th17 differentiation [2]. |
| Impact on Th1, Th2, Treg | No effect [2] | Demonstrates specific action on the Th17 lineage without affecting other T-helper cell differentiation paths [2]. |
This compound acts as an oral RORγt inverse agonist/antagonist. RORγt is a master transcriptional regulator of T-helper 17 (Th17) cell differentiation and function. By inhibiting RORγt in the IL-23/Th17 axis, this compound blocks the production of key pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22, which are central to psoriasis and other autoimmune diseases [1].
The following diagram illustrates the signaling pathway and this compound's role:
The data in the summary table were generated using standard pharmacological and immunological assays:
The table below summarizes key details of Vimirogant and other RORγt antagonists that have been investigated for the treatment of psoriasis [1].
| Drug Name | Therapeutic Target | Type of Molecule | Key Development Phase & Status | Reported Efficacy (in clinical trials) | Reported Safety Notes |
|---|---|---|---|---|---|
| This compound (VTP-43742) | RORγt (Transcription factor in the IL-23/Th17 axis) | Oral Small Molecule | Phase IIa (Development discontinued in 2018) | Information not available in search results | Information not available in search results |
| BI 730357 | RORγt | Oral Small Molecule | Phase II (Development ongoing as of cited article) | Information not available in search results | Information not available in search results |
| GSK2981278 | RORγt | Topical Small Molecule | Phase I/II | Information not available in search results | Information not available in search results |
| JTE-451 | RORγt | Oral Small Molecule | Phase II (Completed Feb 2020) | Information not available in search results | Information not available in search results |
This compound was an oral small-molecule RORγt antagonist investigated for autoimmune diseases like plaque psoriasis [1]. The transcription factor RORγt plays a critical role in the differentiation and activation of Th17 cells, which are key drivers in psoriasis pathogenesis. These cells produce pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22 [1].
The following diagram illustrates the targeted pathway of RORγt antagonists like this compound within the IL-23/Th17 axis, a key pathway in psoriasis pathogenesis [2] [3] [1].
The table below summarizes the key details found for several RORγt inhibitors. Please note that data for Vimirogant is incomplete.
| Drug Name | Highest Phase Reached | Reported Half-Life (Mean Terminal) | Dosing Regimen | Key Indications Studied |
|---|---|---|---|---|
| This compound (AGN-242428, VTP-43742) [1] | Discontinued (Phase 2) [1] | Information Not Publicly Available | Information Not Publicly Available | Plaque Psoriasis, Psoriatic Arthritis, Dry Eye Syndromes [1] |
| Cedirogant (ABBV-157) [2] | Phase 2 [2] | 16 to 28 hours [2] | Once daily (75–375 mg) [2] | Moderate to Severe Chronic Plaque Psoriasis [2] |
| Compound 14 (Topical, code name) [3] | Preclinical (Not yet in clinical trials) [3] | Not Applicable (Designed for local, topical action) [3] | Topical Application [3] | Psoriasis (Topical treatment) [3] |
The half-life data for Cedirogant was generated through standardized clinical trial protocols, which are typical for this type of research [2]:
To better understand the context of this comparison, the following diagram outlines the therapeutic pathway these drugs target.
As the diagram shows, this compound and Cedirogant are both oral, small-molecule inverse agonists of RORγt [1] [2]. They work by inhibiting the RORγt pathway, which is the master regulator for the production of pro-inflammatory IL-17 cytokines [4].
Vimirogant (also known as AGN-242428 and VTP-43742) is a small molecule drug that acts as a retinoic acid receptor-related orphan receptor C2 (RORγt) inverse agonist [1] [2]. Its development for plaque psoriasis and psoriatic arthritis has been discontinued after Phase II trials [2].
The table below summarizes its known characteristics:
| Attribute | Details |
|---|---|
| Drug Type | Small molecule [2] |
| Target | RORγt (RORC2) [1] [2] |
| Mechanism of Action | RORγt inverse agonist [1] [2] |
| Highest Phase of Development | Phase II (Discontinued) [2] |
| Molecular Formula | C27H35F3N4O3S [2] |
| Originator | Allergan (now AbbVie) [1] |
While specific metabolite identification studies for this compound are not available in the public domain, the research that is available provides insight into the standard methodologies used to profile compounds of this class.
The evaluation of this compound and similar RORγt inhibitors typically involves several key assays [1]:
In a study of related compounds, this compound was reported to have shown a reduction in disease severity in a small cohort of patients with moderate-to-severe psoriasis [1]. This suggests that the compound was biologically active in humans, but specific pharmacokinetic or metabolite data from this trial have not been published.
For a comprehensive metabolite profile, the standard approach in drug development involves the following workflow, which would likely have been applied to this compound:
The primary analytical technology for this is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) or High-Resolution Mass Spectrometry (HRMS) [3] [4]. This method separates components in a sample and provides detailed information on the mass and structure of the parent drug and its metabolites.
This compound (VTP-43742) is a potent and selective small molecule developed as an RORγt inverse agonist [1] [2]. RORγt is a key transcription factor for the development and function of T-helper 17 (Th17) cells, which play a central role in autoimmune diseases by producing interleukin-17 (IL-17) [3] [4]. By inhibiting RORγt, this compound aims to suppress the IL-23/Th17 axis, a validated pathway for treating autoimmune conditions like psoriasis [3] [5].
The table below summarizes how this compound compares to other RORγt inhibitors that have reached clinical development. Please note that the development status for most compounds has been marked as discontinued or suspended [3] [2].
| Compound Name | Mechanism | Key Potency (IC₅₀ or Kᵢ) | Selectivity (vs. RORα/β) | Developmental Status |
|---|---|---|---|---|
| This compound (VTP-43742) [1] [2] | RORγt inverse agonist | IC₅₀ = 17 nM; Kᵢ = 3.5 nM [1] | >1000-fold [1] | Discontinued (Phase II) [2] |
| BI 730357 [3] | RORγt antagonist | hPBMC IL-17 IC₅₀ = 48 nM [3] | Information missing | Phase II [3] |
| GSK2981278 [3] | RORγt inverse agonist | Information missing | Information missing | Discontinued (Phase I/II, topical) [3] |
| ABBV-157 [3] | RORγt inverse agonist | Information missing | Information missing | Discontinued (Phase I) [3] |
| JTE-151 [3] | RORγt antagonist | Information missing | Information missing | Discontinued (Phase I) [3] |
| AZD-0284 [3] | RORγt antagonist | Information missing | Information missing | Development suspended [3] |
The data in the table above is derived from standard industry assays used to evaluate RORγt inhibitors:
The following diagram illustrates the role of RORγt in the IL-23/Th17 pathway and the point of inhibition for this compound.
Despite promising early clinical results where it reduced disease severity in psoriasis [6], development of this compound was discontinued after Phase II trials [2]. This reflects a broader trend, as many early RORγt inhibitors have faced developmental challenges [3]. Recent research is exploring new approaches, such as macrocyclic compounds designed for topical application, which aim to improve properties like skin permeation while minimizing systemic exposure [6].
The table below summarizes the key in vitro binding and selectivity data for Vimirogant (also known as AGN 242428 or VTP-43742) from scientific sources [1].
| Parameter | Experimental Data for this compound |
|---|---|
| Primary Target | RORγ (RORC; Nuclear Receptor ROR-gamma) [1] |
| Binding Potency (IC₅₀) | 3.7 nM [1] |
| Potency Assay | Radio-ligand RORγ binding scintillation proximity assay (SPA) [1] |
| Selectivity vs. RORα | >1,000-fold [1] |
| Selectivity vs. RORβ | >1,000-fold [1] |
| Key Off-Target Activity | Inhibits hERG channel by 45.4% at 3 μM [1] |
| 3D Structure (PDB ID) | 5NTW (Provides structure of probe-target interaction) [1] |
Understanding the methodology behind the data is crucial for interpretation. Here are the protocols for the key experiments cited:
Binding Potency and Selectivity Assay [1]: The primary data for this compound's affinity and selectivity comes from a radio-ligand RORγ binding scintillation proximity assay (SPA). In this type of assay, a known radioactive RORγ ligand competes with this compound for binding to the receptor. The amount of radioactive signal detected is inversely proportional to the test compound's binding strength. The IC₅₀ value (3.7 nM) represents the concentration of this compound needed to displace half of the radioactive ligand, indicating very high potency.
Off-Target Selectivity Screening [1]: The activity on the hERG channel is a standard safety pharmacology test critical in drug development. This assay measures a drug's potential to inhibit the hERG potassium channel, which is linked to a risk of serious heart rhythm side effects. The result (45.4% inhibition at 3 μM) suggests that this compound has some off-target activity at high concentrations, which is an important consideration for its therapeutic profile [1].
This compound is an inverse agonist of RORγt (the transcriptional variant expressed in T-cells) [1]. This means it suppresses the baseline activity of the receptor.
The following diagram illustrates the signaling pathway that this compound inhibits and its proposed role in psoriasis pathogenesis, based on the search results [1] [2].
The table below compares the mechanism of action and key experimental data for Vimirogant and other representative oral small-molecule drugs in development for psoriasis.
| Drug Name | Mechanism of Action | Molecular Target & Potency (IC₅₀/Ki) | Key Experimental Findings |
|---|
| This compound | Inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt) [1]. | RORγt inhibitor • Ki = 3.5 nM • IC₅₀ = 17 nM [1] | • Inhibits IL-17A secretion from activated human PBMCs (IC₅₀ = 18 nM) and human whole blood (IC₅₀ = 192 nM) [1]. • Selectively inhibits Th17 cell differentiation without affecting Th1, Th2, or Treg cells [1]. • In an EAE mouse model, it suppressed clinical symptoms, demyelination, and inflammatory markers [1]. | | Deucravacitinib | Allosteric inhibitor of Tyrosine Kinase 2 (TYK2) [2]. | Selective TYK2 inhibitor (binds to the pseudokinase domain) [2] | • Achieved high rates of PASI 75 (Plaque Psoriasis Area Severity Index) response in Phase III trials [3]. • Functions by blocking signaling of key cytokines (IL-23, IL-12, Type I IFN) with a mechanism that promotes target specificity and reduces adverse events [2]. | | Apremilast | Inhibitor of Phosphodiesterase-4 (PDE4) [4]. | PDE4 inhibitor [4] | • In the ESTEEM 1 Phase III trial, 33.1% of patients achieved PASI 75 at week 16 vs. 5.3% on placebo [4]. • Increases intracellular cAMP, modulating the production of both pro-inflammatory and anti-inflammatory cytokines (e.g., reduces IL-17A, IL-23; increases IL-10) [4]. |
For researchers, understanding the methodology behind the key findings is crucial. Here are the experimental protocols related to the data for this compound cited above [1]:
In Vitro IL-17A Inhibition in hPBMCs/Whole Blood
In Vivo Efficacy in Mouse EAE Model
The diagram below illustrates the intracellular signaling pathways in psoriasis and where this compound and the other compared drugs exert their action.
The search results indicate that this compound is no longer in development for psoriasis [5]. However, its mechanism as a RORγt inhibitor remains scientifically significant. The field of psoriasis treatment continues to advance with other oral small molecules, particularly TYK2 inhibitors like deucravacitinib, which has progressed to approval and offers a different, highly specific approach to modulating the IL-23 pathway [2] [3].
The table below summarizes the key characteristics of this compound based on the search results:
| Feature | Description |
|---|---|
| Drug Type | Small molecule drug [1] |
| Mechanism of Action | Potent, selective, and orally active RORγt inverse agonist [2] [1]. |
| Primary Target | RAR-related orphan receptor gamma t (RORγt) [2]. |
| Key Preclinical Finding | Inhibits Th17 cell differentiation and IL-17A secretion [2]. |
| Highest Phase Reached | Phase 2 (Development Discontinued) [1]. |
| Investigated Indications | Plaque Psoriasis, Psoriatic Arthritis, and Dry Eye Syndromes [1]. |
This compound was designed to intervene in the IL-23/Th17 immune pathway, which is central to psoriasis pathogenesis [3]. Its novel approach targeted a key transcription factor earlier in the inflammatory cascade.
The following diagram illustrates the proposed mechanism of action for this compound within the IL-23/Th17 pathway:
As an inverse agonist, this compound not only blocks the receptor but also actively suppresses its baseline activity [2] [1]. It exhibited high selectivity, showing over 1000-fold selectivity for RORγt versus the related RORα and RORβ isotypes [2].
The table below consolidates the key experimental findings for this compound:
| Parameter | Experimental Detail |
|---|---|
| In Vitro Binding Affinity (Ki) | 3.5 nM for RORγt [2]. |
| In Vitro Functional Activity (IC₅₀) | 17 nM for inhibiting RORγt function [2]. |
| Cellular Activity (IC₅₀) | 18 nM for IL-17A inhibition in human peripheral blood mononuclear cells (hPBMCs); 57 nM for inhibition of Th17 differentiation in mouse splenocytes [2]. |
| In Vivo Model | Mouse Experimental Autoimmune Encephalomyelitis (EAE) model [2]. |
| In Vivo Outcome | Suppressed clinical symptoms, demyelination, and inflammatory marker expression [2]. |
| Clinical Safety (Phase 1) | "No serious adverse events were reported" [1]. |
The available data suggests this compound was a promising, highly selective oral agent that targeted a critical pathway in psoriasis. However, its development was halted after Phase 2 trials [1]. The specific clinical outcomes, efficacy compared to standard care, and reasons for discontinuation (e.g., efficacy, safety, or strategic decisions) are not detailed in the public search results.
For researchers, this case highlights that while a drug may show strong mechanistic rationale and promising early data, it does not always progress to late-stage clinical validation.
The key findings on Vimirogant are derived from standard preclinical experimental models.
The diagram below shows the role of this compound in the IL-23/Th17 pathway, which is central to psoriasis pathogenesis [2] [3].
This compound represents a novel approach within the broader landscape of psoriasis treatments. The table below contrasts its mechanism with other established therapeutic classes [2] [4] [3].
| Drug Class / Target | Mechanism of Action | Example Drugs | Key Differentiator of this compound |
|---|---|---|---|
| RORγt Inhibitors | Oral small molecules; directly target Th17 cell differentiation in the nucleus. | This compound | Acts at the transcriptional level, upstream of IL-17 production. |
| Biologics (IL-17/IL-23) | Injectable large proteins; neutralize cytokines or their receptors outside the cell. | Secukinumab (IL-17) Guselkumab (IL-23) | Oral administration; intracellular target. | | JAK/TYK2 Inhibitors | Oral small molecules; block intracellular signaling pathways of multiple cytokines. | Tofacitinib (JAK) Deucravacitinib (TYK2) | More specific to the Th17 pathway; targets a nuclear receptor vs. kinases. | | PDE4 Inhibitors | Oral or topical small molecules; increase cAMP to broadly reduce inflammation. | Apremilast (oral) Roflumilast (topical) | Broader anti-inflammatory vs. highly specific pathway inhibition. |
The current data for this compound is preclinical, and its efficacy in human psoriasis trials has not been established [1] [3]. For a comprehensive comparison with alternative therapies, the following steps are recommended:
For a comparative effectiveness study of a new drug, the choice of experimental design is paramount to ensuring the results are valid and reliable. The following table compares the two main categories of study designs used in clinical research [1].
| Feature | Randomized Controlled Trial (RCT) | Quasi-Experimental Study |
|---|---|---|
| Core Principle | Participants are randomly assigned to treatment or control groups. [2] | Assignment to groups is non-random. Uses existing groups or cohorts. [3] |
| Internal Validity | High; randomisation minimizes confounding variables and selection bias. [2] [3] | Lower; more susceptible to confounding variables and bias. [2] [3] |
| External Validity | Can be lower due to strict inclusion criteria and controlled settings. [3] | Often higher; may be more feasible and reflect real-world patient populations. [3] |
| Key Method for Rigor | Random assignment, blinding, use of a control group. [2] | Use of a control group, statistical adjustment for confounders, innovative data linkage. [3] |
| Participant Assignment | Between-subjects design is typical (each participant in one group only). [1] | Between-subjects design is typical. [1] |
For a comprehensive comparison, your study protocol should detail the following elements:
To help conceptualize the structure of a between-subjects study design (common in drug trials), the following Graphviz diagram illustrates the participant flow and group assignment:
Graphviz is an excellent tool for programmatically creating clear and consistent diagrams for publications. Here are some tips for getting started:
Since specific data on this compound is not yet available in the public domain, I suggest you: